C18:1 Lyso PAF
Beschreibung
Eigenschaften
IUPAC Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h12-13,26,28H,5-11,14-25H2,1-4H3/b13-12-/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYSLMAMRKYUFH-HTOVTZSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108617 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87907-66-2 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87907-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Function of C18:1 Lyso-PAF: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biological functions of 1-O-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF). Traditionally viewed as an inactive precursor and metabolite in the potent platelet-activating factor (PAF) signaling cascade, recent evidence has illuminated a more nuanced role for Lyso-PAF species, including C18:1 Lyso-PAF, in cellular processes. This document details the metabolic pathways, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the signaling networks involving C18:1 Lyso-PAF. This guide is intended for researchers, scientists, and drug development professionals investigating lipid signaling and its implications in health and disease.
Introduction
Platelet-activating factor (PAF) is a highly potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] The biological activity of PAF is tightly regulated through its synthesis and degradation. Lyso-PAF, including the C18:1 isoform, is a central molecule in this regulation. It is generated by the deacetylation of PAF by the enzyme PAF acetylhydrolase (PAF-AH), a reaction that terminates the pro-inflammatory signal of PAF.[2][3] Conversely, Lyso-PAF can be acetylated by lysophosphatidylcholine acyltransferases (LPCATs) to produce PAF, thus serving as a precursor for this inflammatory mediator.[4]
While historically considered biologically inactive, emerging research has unveiled a novel intracellular signaling role for Lyso-PAF, independent of its conversion to PAF.[2][5] This guide will delve into the multifaceted biological functions of C18:1 Lyso-PAF, moving beyond its established role in PAF metabolism to its newly discovered signaling capabilities.
Metabolism of C18:1 Lyso-PAF
The concentration and activity of C18:1 Lyso-PAF are primarily governed by the enzymatic activities of PAF acetylhydrolase (PAF-AH) and lysophosphatidylcholine acyltransferases (LPCATs).
Formation of C18:1 Lyso-PAF via PAF Acetylhydrolase (PAF-AH)
C18:1 Lyso-PAF is formed from its corresponding PAF species (C18:1 PAF) through the catalytic action of PAF-AH (also known as lipoprotein-associated phospholipase A2 or Lp-PLA2).[2][3] This enzyme hydrolyzes the acetyl group at the sn-2 position of the glycerol backbone, a modification essential for PAF's high biological activity.[6] The deacetylation results in the formation of the less active Lyso-PAF.[6]
Conversion of C18:1 Lyso-PAF to C18:1 PAF by Lysophosphatidylcholine Acyltransferases (LPCATs)
C18:1 Lyso-PAF can be converted back to the active C18:1 PAF through the action of LPCATs, specifically LPCAT1 and LPCAT2.[4][7] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the sn-2 position of Lyso-PAF.[4] LPCAT1 is constitutively expressed in various tissues, including the lungs, while LPCAT2 is inducible and primarily found in inflammatory cells.[4][7] It is noteworthy that LPCAT1 exhibits lower activity towards C18 Lyso-PAF compared to C16 Lyso-PAF.[8]
Biological Functions of C18:1 Lyso-PAF
Precursor to Platelet-Activating Factor (PAF)
The most well-established function of C18:1 Lyso-PAF is its role as a precursor in the "remodeling pathway" of PAF synthesis. In response to inflammatory stimuli, cellular membranes are remodeled, leading to the formation of Lyso-PAF, which is then rapidly acetylated to produce PAF.[4]
Intracellular Signaling: Role in the RAS-RAF1 Pathway
Recent groundbreaking research has demonstrated that Lyso-PAF, previously considered inert, possesses intracellular signaling capabilities.[2][5] Specifically, Lyso-PAF has been shown to be a key element in the RAS-RAF1 signaling cascade, a critical pathway in cell proliferation and cancer.[2][5]
The proposed mechanism involves the following steps:
-
Generation of Intracellular Lyso-PAF: Intracellular PAF is converted to Lyso-PAF by PLA2G7 (PAF-AH).[2]
-
Activation of PAK2: Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2), altering its ATP kinetics and promoting its activation through autophosphorylation.[2][5]
-
Phosphorylation and Activation of RAF1: Activated PAK2 then phosphorylates and activates RAF1 at Ser338.[2][5]
-
Downstream Signaling: Activated RAF1 proceeds to activate the MEK-ERK signaling cascade, promoting cell proliferation.[2][5]
This newly discovered function suggests that Lyso-PAF, including the C18:1 isoform, can act as an intracellular second messenger, a paradigm shift from its traditional role as a mere metabolic intermediate.
Quantitative Data
The following tables summarize the available quantitative data for Lyso-PAF, including C18:1 Lyso-PAF.
Table 1: Concentration of Lyso-PAF Isoforms in Human Tissues
| Isoform | Tissue | Concentration (ng/g tissue) | Condition | Reference |
| Lyso-PAF C18:1 | Nasal Polyps | ~1.5 | Chronic Rhinosinusitis with Nasal Polyps (N-ERD) | [9] |
| Lyso-PAF C16 | Nasal Polyps | ~1.2 | Chronic Rhinosinusitis with Nasal Polyps (Asthma) | [9] |
| Lyso-PAF C18 | Nasal Polyps | ~1.0 | Chronic Rhinosinusitis with Nasal Polyps (Asthma) | [9] |
Table 2: Plasma Concentrations of Total Lyso-PAF in Humans
| Subject Group | Age Range | Plasma Lyso-PAF (ng/mL) | Reference |
| Normal Males | 40-65 years | 102 - 253 | [10] |
| Normal Females | 40-65 years | 74 - 174 | [10] |
| Patients with Acute Severe Illness | Adult | 33 ± 15 | [10] |
| Normal Subjects (Males) | 40-65 years | 169 ± 47 | [11] |
| Normal Subjects (Females) | 40-65 years | 120 ± 30 | [11] |
Table 3: Kinetic Parameters of Enzymes Involved in Lyso-PAF Metabolism
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax | Cell/Tissue Source | Reference |
| LPCAT1 | Acetyl-CoA | 82.4 - 128.2 | - | CHO-K1 cells (transfected) | [8] |
| LPCAT1 | Lyso-PAF | 7.9 - 18.4 | - | CHO-K1 cells (transfected) | [8] |
Experimental Protocols
Quantification of C18:1 Lyso-PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methodologies described for the quantification of lysophospholipids in biological samples.[12][13]
5.1.1. Lipid Extraction (Bligh-Dyer Method)
-
Homogenize tissue samples (e.g., ~0.5 g) in 1 mL of methanol.[12]
-
To 100 µL of the homogenate, add a known amount of an appropriate internal standard (e.g., C18-d4 Lyso-PAF).
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
-
Add 1 mL of chloroform and vortex.
-
Add 1 mL of water and vortex.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
5.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.[6]
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile/Methanol mixture with the same modifier.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to separate the different lipid species.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Lyso-PAF detection.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for C18:1 Lyso-PAF and the internal standard. For C18:1 Lyso-PAF (m/z 508.4), a characteristic product ion is the phosphocholine headgroup at m/z 184.1.
-
-
Quantification:
-
Generate a standard curve using known concentrations of C18:1 Lyso-PAF.
-
Calculate the concentration of C18:1 Lyso-PAF in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Radiometric Assay for PAF Acetylhydrolase (PAF-AH) Activity
This protocol is based on the method described by Mitsu et al.[14]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M HEPES or PBS, pH 7.2).
-
Prepare a substrate solution containing [acetyl-³H]PAF (e.g., 80 µM).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the biological sample containing PAF-AH (e.g., plasma, cell lysate) with the reaction buffer.
-
Initiate the reaction by adding the [acetyl-³H]PAF substrate solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring that substrate hydrolysis does not exceed 10-15%.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., 10 M acetic acid).
-
Separate the product ([³H]acetate) from the unreacted substrate ([acetyl-³H]PAF) using a reversed-phase C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a wash solution (e.g., 0.1 M sodium acetate) to remove any unbound material.
-
Elute the [³H]acetate with an appropriate solvent.
-
-
Quantification:
-
Quantify the amount of [³H]acetate in the eluate using liquid scintillation counting.
-
Calculate the PAF-AH activity as the amount of [³H]acetate produced per unit time per amount of protein (e.g., nmol/min/mg protein).
-
Assay for Lyso-PAF Acetyltransferase (LPCAT) Activity
This protocol is adapted from methods used to measure LPCAT activity.[15]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 µM CaCl₂ and 0.015% Tween-20).
-
Prepare substrate solutions of Lyso-PAF (e.g., 5 µM d₄-lyso-PAF) and acetyl-CoA (e.g., 1 mM).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the biological sample containing LPCAT (e.g., microsomal protein fractions) with the reaction buffer.
-
Initiate the reaction by adding the Lyso-PAF and acetyl-CoA substrates.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a chloroform:methanol (1:2, v/v) mixture.
-
Add an internal standard (e.g., d₉-PAF).
-
Perform a Bligh-Dyer lipid extraction as described in section 5.1.1.
-
-
Quantification by LC-MS/MS:
-
Analyze the lipid extract by LC-MS/MS to quantify the amount of PAF produced.
-
Calculate the LPCAT activity as the amount of PAF produced per unit time per amount of protein (e.g., pmol/min/mg protein).
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involving C18:1 Lyso-PAF.
Conclusion
C18:1 Lyso-PAF is a multifaceted lipid molecule with biological functions that extend beyond its established role as a precursor and metabolite of PAF. The discovery of its intracellular signaling capacity within the RAS-RAF1 pathway marks a significant advancement in our understanding of lipid-mediated cell regulation and opens new avenues for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer. This technical guide provides a comprehensive overview of the current knowledge on C18:1 Lyso-PAF, offering valuable data and methodologies for researchers in the field. Further investigation is warranted to fully elucidate the specific roles of different Lyso-PAF isoforms and their contributions to both physiological and pathological processes.
References
- 1. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sc.edu [sc.edu]
- 4. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPCAT1 | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Plasma levels of the lyso-derivative of platelet-activating factor in acute severe systemic illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma levels of the lyso-derivative of platelet-activating factor are related to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sfrbm.org [sfrbm.org]
- 15. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the C18:1 Lyso-PAF Signaling Pathway in Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1-O-(9Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF) signaling pathway and its multifaceted role in inflammation. Historically considered an inactive metabolite of the potent pro-inflammatory mediator Platelet-Activating Factor (PAF), emerging evidence reveals that C18:1 Lyso-PAF possesses distinct biological activities.[1][2][3] This document details its metabolic regulation, divergent signaling cascades, and functional consequences in inflammatory responses, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolic Regulation of C18:1 Lyso-PAF
C18:1 Lyso-PAF is intrinsically linked to the metabolism of PAF. In the "remodeling pathway," which is responsible for the majority of PAF synthesis during an inflammatory response, membrane phospholipids are cleaved by phospholipase A₂ (PLA₂) to produce Lyso-PAF.[1][4] This precursor is then acetylated by lysophosphatidylcholine acyltransferase 2 (LPCAT2) to form active PAF.[4][5] Conversely, the potent activity of PAF is tightly regulated by its degradation back to the less active Lyso-PAF by the enzyme PAF acetylhydrolase (PAF-AH).[1][2][6] This metabolic cycle dictates the local concentrations of both PAF and Lyso-PAF, thereby controlling the inflammatory milieu.
Divergent Signaling Pathways of C18:1 Lyso-PAF
Recent studies have challenged the view of Lyso-PAF as merely an inactive byproduct. It appears to exert biological effects through at least two distinct, context-dependent pathways: a PAF receptor (PAFR)-independent anti-inflammatory pathway and an intracellular signaling pathway relevant to cell proliferation.
Contrary to the pro-inflammatory actions of PAF, C18:1 Lyso-PAF has been shown to have opposing, anti-inflammatory effects on key immune cells like neutrophils and platelets.[1][2] This activity is not mediated by the classical G-protein coupled PAF receptor.[1][7] Instead, Lyso-PAF is proposed to activate a distinct, yet unidentified, Gs-coupled receptor. This activation stimulates adenylyl cyclase, leading to a dose-dependent increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn inhibits pro-inflammatory cellular functions such as NADPH oxidase activation in neutrophils and thrombin-induced platelet aggregation.[1][2]
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Discovery and Characterization of Lyso-PAF Isoforms: A Technical Guide for Researchers
Introduction: Lyso-platelet-activating factor (Lyso-PAF), or 1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine, is a key lysophospholipid that serves as both the metabolic precursor and the inactive degradation product of the potent inflammatory mediator, Platelet-Activating Factor (PAF).[1][2] Initially dismissed as a biologically inert molecule, recent scientific investigations have unveiled that Lyso-PAF is a family of distinct molecular isoforms with unique biological activities, often opposing those of PAF.[1][3][4] These findings have significant implications, positioning Lyso-PAF as a potential biomarker and therapeutic target in a range of pathologies, from inflammatory disorders to lysosomal storage diseases and cancer.[5][6][7]
This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of Lyso-PAF isoforms. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.
Section 1: Lyso-PAF Structure and Isoforms
Lyso-PAF belongs to the glycerophosphocholine family of lipids. Its structure is characterized by a glycerol backbone with an alkyl group attached via an ether linkage at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position.[8][9] The term "Lyso-PAF" encompasses a family of isoforms that are distinguished by the length and degree of saturation of the alkyl chain at the sn-1 position. The most commonly identified species include hexadecyl (C16:0), octadecyl (C18:0), and octadecenyl (C18:1) variants.[3][4][10] This structural diversity is critical as it influences the molecule's biological activity and analytical characterization.
Section 2: Biosynthesis and Metabolism: The Remodeling Pathway
Lyso-PAF is a central intermediate in the "remodeling pathway," the primary mechanism for PAF synthesis during an inflammatory response.[3][11] This pathway is a tightly regulated cycle involving several key enzymes:
-
Phospholipase A2 (PLA2): In response to inflammatory stimuli, PLA2 enzymes act on membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, cleaving the acyl group at the sn-2 position to generate Lyso-PAF.[3][11]
-
Lysophosphatidylcholine Acyltransferase (LPCAT): This enzyme catalyzes the acetylation of the hydroxyl group at the sn-2 position of Lyso-PAF, using acetyl-CoA as a donor, to produce the biologically active PAF.[3][11]
-
PAF Acetylhydrolase (PAF-AH): To terminate PAF signaling, PAF-AH hydrolyzes the acetyl group from the sn-2 position of PAF, converting it back to the less active Lyso-PAF.[1][12]
This metabolic cycle ensures precise control over the potent activities of PAF, with Lyso-PAF levels reflecting the dynamic state of this inflammatory pathway.
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Activating Factor (PAF): A Mediator of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary accumulation of lyso-platelet activating factors in lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted lipidomics - advances in profiling lysophosphocholine and platelet-activating factor second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Dual Role of C18:1 Lyso-PAF in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C18:1 Lyso-Platelet Activating Factor (Lyso-PAF), also known as Oleoyl-Lysophosphatidylcholine (LPC 18:1), is a bioactive lysophospholipid implicated in a complex and often contradictory role in the proliferation of cancer cells. Traditionally considered a biologically inactive metabolite of Platelet-Activating Factor (PAF), emerging evidence points to its function as a signaling molecule and a metabolic substrate in oncogenesis. This technical guide provides an in-depth analysis of the current understanding of C18:1 Lyso-PAF's mechanisms of action, detailing its involvement in key signaling pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used for its investigation. The content is designed to equip researchers and drug development professionals with a comprehensive understanding of C18:1 Lyso-PAF's potential as a therapeutic target.
Introduction to C18:1 Lyso-PAF
C18:1 Lyso-PAF is a species of lysophosphatidylcholine containing an oleic acid (18:1) at the sn-1 position of the glycerol backbone. It is formed through the hydrolysis of phosphatidylcholine by phospholipase A2 or from PAF by the action of PAF acetylhydrolase (PAF-AH). While historically viewed as an inactive breakdown product, recent studies have unveiled its capacity to influence cellular processes central to cancer progression, including proliferation and metabolic reprogramming.
The role of C18:1 Lyso-PAF in cancer is not uniform and appears to be highly context-dependent, varying with cancer type, the genetic landscape of the tumor cells (e.g., RAS mutation status), and its localization (intracellular versus extracellular).
Pro-Proliferative Mechanisms of C18:1 Lyso-PAF
In specific cellular contexts, C18:1 Lyso-PAF has been demonstrated to promote cancer cell proliferation through distinct mechanisms: intracellular signaling and metabolic support.
Intracellular Signaling: Activation of the RAS-RAF-MEK-ERK Pathway
A significant pro-proliferative role of intracellular Lyso-PAF has been identified in cancer cells harboring activating mutations in the NRAS gene, such as in melanoma. In these cells, Lyso-PAF acts as a crucial signaling molecule that contributes to the activation of the RAF1 kinase, a key component of the mitogen-activated protein kinase (MAPK) cascade.[1]
The proposed signaling pathway is as follows:
-
Intracellular phospholipase A2, group VII (PLA2G7) produces Lyso-PAF from PAF.[1]
-
Lyso-PAF binds to the catalytic domain of p21-activated kinase 2 (PAK2), promoting its activation.[1]
-
Activated PAK2, along with PAK1, phosphorylates RAF1 at Serine 338, leading to its full activation.[1]
-
Activated RAF1 then signals downstream through MEK and ERK, promoting cell proliferation.[1]
This mechanism is particularly important in NRAS-mutant cancers, as it is bypassed in cells with BRAF V600E mutations, where RAF is constitutively active.[1] The same PLA2G7-PAK2 axis is also implicated in the full activation of RAF1 in response to epidermal growth factor (EGF) and in KRAS-mutant cancer cells.[1]
References
C18:1 Lyso PAF as a precursor for Platelet-Activating Factor (PAF).
An In-depth Technical Guide to C18:1 Lyso-PAF as a Precursor for Platelet-Activating Factor (PAF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the biochemical pathway converting 1-O-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF) into the potent lipid mediator, Platelet-Activating Factor (PAF). It covers the key enzymes, quantitative data, signaling pathways, and detailed experimental protocols relevant to studying this process.
The Biosynthesis of PAF: The Remodeling Pathway
Platelet-Activating Factor is synthesized primarily through two routes: the de novo pathway, which maintains physiological PAF levels, and the remodeling pathway, which is responsible for the rapid, large-scale production of PAF in response to inflammatory stimuli.[1] The conversion of C18:1 Lyso-PAF is a central part of this remodeling pathway, which is considered the main route of PAF biosynthesis during inflammatory events.[2]
The pathway consists of two principal enzymatic steps:
-
Formation of Lyso-PAF: Inflammatory stimuli activate Phospholipase A₂ (PLA₂), which hydrolyzes the fatty acid from the sn-2 position of membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. This reaction releases Lyso-PAF and a free fatty acid, often arachidonic acid.[3]
-
Acetylation of Lyso-PAF: The generated Lyso-PAF is then acetylated at the sn-2 position by a family of enzymes known as Lysophosphatidylcholine Acyltransferases (LPCATs), using acetyl-CoA as the acetyl group donor. This final step produces the biologically active PAF molecule.[2][3]
Key Enzymes in C18:1 Lyso-PAF Conversion: LPCAT1 and LPCAT2
Four isoforms of LPCAT have been identified, but LPCAT1 and LPCAT2 are the primary enzymes known to catalyze the synthesis of PAF from Lyso-PAF.[4] They exhibit distinct expression patterns, regulation, and substrate preferences, which are critical for their specific biological roles.
-
LPCAT1: This enzyme is constitutively expressed, notably in the lungs.[5] While it can synthesize PAF, some studies indicate it has low to no acetyltransferase activity towards C18 Lyso-PAF.[6] However, it can acylate C18 Lyso-PAF with long-chain fatty acyl-CoAs (like oleoyl-CoA), suggesting a role in PAF inactivation by converting Lyso-PAF back into membrane phospholipids.[4]
-
LPCAT2: Found predominantly in inflammatory cells like macrophages, LPCAT2 is inducible by inflammatory stimuli such as lipopolysaccharide (LPS).[5][7] It is considered the key enzyme for PAF production during inflammation.[5] The activity of LPCAT2 is rapidly enhanced by phosphorylation at Serine-34, mediated by kinases like Protein Kinase Cα (PKCα), which augments its Vmax with minimal change to its Km.[8] This allows for a burst of PAF synthesis in response to activating signals.
Quantitative Data
Precise quantitative data is essential for modeling pathway dynamics and for drug development. The following tables summarize available data on enzyme kinetics and cellular lipid concentrations.
Table 1: Kinetic Parameters of LPCAT Enzymes
| Enzyme | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ | Conditions / Notes |
|---|---|---|---|---|
| LPCAT1 | Lyso-PAF (general) | 7.9 - 18.4 | - | Measured in CHO-K1 cells. Activity is Ca²⁺-independent.[6] |
| Acetyl-CoA | 82.4 - 128.2 | - | Measured in CHO-K1 cells.[6] | |
| LPCAT2 | Acetyl-CoA | Unchanged by stimulus | Augmented by phosphorylation | Phosphorylation at Ser-34 enhances Vmax with minimal Km change.[8] |
| | Lyso-PAF (general) | Unchanged by stimulus | Augmented by phosphorylation | Measured in CHO-S-PAFR cells overexpressing human LPCAT2.[9] |
Table 2: Cellular Concentrations of Lyso-PAF Molecular Species
| Cell Type | Condition | C16:0 Lyso-PAF (pg/10⁶ cells) | C18:0/C18:1 Lyso-PAF (pg/10⁶ cells) | Method |
|---|---|---|---|---|
| Human Neutrophils | Basal | ~150 | ~150 | GC-MS / FAB-MS[10] |
| Human Neutrophils | Stimulated (A23187) | Increases 2-3 fold | Increases 2-3 fold; becomes the predominant species | GC-MS / FAB-MS[10] |
Note: This data highlights that upon stimulation, the octadecyl (C18) species of Lyso-PAF, which includes C18:1, becomes the predominant precursor available for PAF synthesis in human neutrophils.[10]
PAF Receptor Signaling Pathway
PAF exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[11] The activation of PAFR triggers multiple intracellular signaling cascades critical to inflammatory responses.
The PAFR couples to Gq and Gi proteins.[12]
-
Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored Ca²⁺ into the cytoplasm. The rise in intracellular calcium and the presence of DAG synergistically activate Protein Kinase C (PKC) and other downstream effectors.
-
Downstream Cascades: These initial signals lead to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate gene expression related to inflammation, cell proliferation, and angiogenesis.[6][13]
Experimental Protocols & Workflows
Protocol: In Vitro Lyso-PAF Acetyltransferase (LPCAT2) Activity Assay
This protocol is adapted from methods described for measuring LPCAT2 activity in microsomal fractions.[14]
A. Materials:
-
Microsomal protein fraction from cells expressing LPCAT2 (e.g., LPS-stimulated macrophages or transfected CHO cells).
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 0.015% Tween-20.
-
Substrate 1: C18:1 Lyso-PAF (or deuterated standard like d4-Lyso-PAF for MS analysis). Stock in ethanol or appropriate solvent.
-
Substrate 2: Acetyl-CoA. Prepare fresh in water.
-
Stop Solution: Chloroform/Methanol (1:2, v/v).
-
Internal Standard (for MS): Deuterated PAF (e.g., d4-C16:0 PAF).
B. Procedure:
-
Prepare Microsomes: Isolate microsomal fractions from control and stimulated cells by differential centrifugation. Determine protein concentration using a BCA or Bradford assay.
-
Set up Reaction: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:
-
88 µL Reaction Buffer.
-
2 µL C18:1 Lyso-PAF stock (to a final concentration of 5 µM).
-
10 µL Acetyl-CoA stock (to a final concentration of 1 mM).
-
-
Initiate Reaction: Add 0.5-1.0 µg of microsomal protein to the reaction mixture. Vortex gently.
-
Incubation: Incubate the reaction at 37°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 300 µL of ice-cold Stop Solution.
-
Lipid Extraction (for MS analysis):
-
Add the internal standard (e.g., 5 pmol d4-PAF).
-
Add 100 µL of chloroform and 100 µL of water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate phases.
-
Carefully collect the lower organic (chloroform) phase.
-
-
Analysis: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Protocol: Quantification of C18:1 PAF from Neutrophils by LC-MS/MS
This protocol outlines the key steps for quantifying PAF production in stimulated immune cells.[15]
A. Cell Stimulation and Lipid Extraction:
-
Cell Preparation: Isolate human neutrophils and resuspend in Hank's Balanced Salt Solution (HBSS) to a concentration of 1 x 10⁶ cells/mL.
-
Stimulation: Treat 2 mL of the cell suspension with an agonist (e.g., 2.5 µM A23187 calcium ionophore) or vehicle control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Quenching: Stop the reaction by adding 2 mL of ice-cold methanol.
-
Extraction:
-
Add a known amount of deuterated internal standard (e.g., 5 pmol d4-16:0 PAF).
-
Perform a modified Bligh-Dyer extraction: add 2 mL of chloroform, vortex, then add 2 mL of water to induce phase separation.
-
Centrifuge to clarify phases and collect the lower chloroform layer containing the lipids.
-
Dry the extract under nitrogen.
-
B. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried lipid extract in 70 µL of mobile phase A.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: Run a gradient from ~50% B to 100% B over several minutes to separate PAF species from Lyso-PAF and other lipids.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
C18:1 PAF: Monitor the transition from the precursor ion [M+H]⁺ to the characteristic product ion of the phosphocholine headgroup (m/z 184.1). The precursor m/z for C18:1 PAF (C₂₉H₅₈NO₇P) is ~552.4.
-
Internal Standard (d4-16:0 PAF): Monitor the corresponding transition (e.g., m/z 528.4 -> 184.1).
-
-
-
Quantification: Create a standard curve using authentic C18:1 PAF standard. Quantify the endogenous C18:1 PAF by comparing its peak area ratio to the internal standard against the standard curve.
Conclusion
C18:1 Lyso-PAF is a significant precursor for the inflammatory mediator PAF, particularly in stimulated cells where C18 species become predominant. The conversion is primarily catalyzed by the inducible enzyme LPCAT2, which is tightly regulated by phosphorylation. Understanding the distinct roles of LPCAT1 and LPCAT2, along with precise quantification of the substrate and product, is crucial for researchers investigating inflammatory diseases and developing targeted therapeutics against the PAF signaling axis. The provided methodologies offer a robust framework for pursuing such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. A single enzyme catalyzes both platelet-activating factor production and membrane biogenesis of inflammatory cells. Cloning and characterization of acetyl-CoA:LYSO-PAF acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid production of platelet-activating factor is induced by protein kinase Cα-mediated phosphorylation of lysophosphatidylcholine acyltransferase 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of platelet-activating factor receptor-coupled G alpha q leads to stimulation of Src and focal adhesion kinase via two separate pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutagenesis and homology modeling reveal a predicted pocket of lysophosphatidylcholine acyltransferase 2 to catch Acyl‐CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C18:1 Lyso-PAF in the Pathogenesis of Chronic Rhinosinusitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic rhinosinusitis (CRS) is a complex inflammatory disease of the sinonasal mucosa, with a significant subset of patients exhibiting a type 2 inflammatory endotype characterized by eosinophilia and the presence of nasal polyps (CRSwNP). Emerging evidence points to the critical role of lipid mediators in the pathogenesis of CRS. This technical guide delves into the involvement of C18:1 Lyso-Platelet-Activating Factor (Lyso-PAF), a specific isoform of the lysophospholipid precursor to Platelet-Activating Factor (PAF), in the inflammatory cascade of CRS. We will explore its elevated levels in CRSwNP, its potential signaling pathways independent of the canonical PAF receptor, and the experimental methodologies used to investigate its function. This document aims to provide a comprehensive resource for researchers and drug development professionals targeting the PAF signaling axis in CRS.
Introduction to Chronic Rhinosinusitis and the PAF System
Chronic rhinosinusitis is a multifactorial disorder characterized by persistent inflammation of the nose and paranasal sinuses.[1][2] The pathophysiology is heterogeneous, but a significant portion of CRSwNP patients in Western countries display a type 2 inflammatory signature, with eosinophils as key effector cells.[3] This eosinophilic inflammation is associated with disease severity and recurrence.[4]
The Platelet-Activating Factor (PAF) system, comprising the potent phospholipid mediator PAF, its receptor (PAFR), and the enzymes that regulate its synthesis and degradation, has long been implicated in inflammatory and allergic diseases.[5][6] PAF is known to induce eosinophil activation, recruitment, and degranulation.[5][7] Lyso-PAF is the immediate precursor in the remodeling pathway of PAF synthesis and is generated by the action of phospholipase A2 on membrane phospholipids. It is converted to PAF by the action of lysophosphatidylcholine acyltransferases (LPCATs).[7][8] Conversely, PAF is inactivated by PAF acetylhydrolases (PAFAHs), which convert it back to Lyso-PAF.[8] While traditionally considered an inactive precursor, recent studies suggest that Lyso-PAF itself possesses biological activity.[9][10]
This guide focuses specifically on the C18:1 isoform of Lyso-PAF, an oleic acid-containing variant, and its contribution to the pathogenesis of CRS.
Quantitative Levels of C18:1 Lyso-PAF in Chronic Rhinosinusitis
Recent studies have quantified the levels of various Lyso-PAF isoforms in the nasal tissue of CRS patients, revealing a significant upregulation in disease states, particularly in those with comorbid asthma and NSAID-exacerbated respiratory disease (N-ERD).
| Patient Phenotype | C18:1 Lyso-PAF Concentration (ng/g tissue) | Statistical Significance (vs. Control) | Reference |
| Control (Healthy Nasal Mucosa) | ~1.5 | - | [1] |
| CRSwNP without Asthma | ~2.5 | Not Statistically Significant | [1] |
| CRSwNP with Asthma | ~4.0 | p < 0.05 | [1] |
| CRSwNP with N-ERD | ~5.0 | p < 0.05 | [1] |
Table 1: C18:1 Lyso-PAF Concentrations in Nasal Tissues. This table summarizes the reported concentrations of C18:1 Lyso-PAF in healthy nasal mucosa and nasal polyps from different CRSwNP patient phenotypes. Data are approximated from graphical representations in the cited literature.
Signaling Pathways of C18:1 Lyso-PAF in CRS Pathogenesis
While the canonical signaling pathway for PAF involves the G-protein coupled receptor PAFR, emerging evidence suggests that both PAF and Lyso-PAF can exert pro-inflammatory effects through PAFR-independent mechanisms. A key alternative pathway involves the activation of the NLRP3 inflammasome.
PAFR-Independent Signaling and NLRP3 Inflammasome Activation
Studies have demonstrated that PAF and Lyso-PAF, including the C18:1 isoform, can induce the activation of the canonical NLRP3 inflammasome in a PAFR-independent manner.[9] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[9][11] This finding is particularly relevant as antagonists of the PAF receptor have shown limited clinical efficacy in several inflammatory conditions, suggesting the involvement of alternative signaling pathways.[9]
Role of the NLRP3 Inflammasome in Eosinophilic CRS
The NLRP3 inflammasome is significantly overexpressed in the nasal polyps of CRSwNP patients, especially in the eosinophilic phenotype (ECRSwNP).[12][13] The expression of NLRP3 correlates with the expression of caspase-1 and the levels of IL-1β and IL-18 in nasal polyp tissue.[5][12] Furthermore, higher NLRP3 expression is strongly correlated with eosinophilic infiltration in CRSwNP.[5][13] This suggests that the activation of the NLRP3 inflammasome plays a pro-inflammatory role in the pathogenesis of eosinophilic CRS.[12]
The following diagram illustrates the proposed signaling pathway for C18:1 Lyso-PAF in the context of CRS:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inflammatory and homeostatic roles of eosinophil subpopulations in chronic rhinosinusitis with nasal polyp pathogenesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of NLRP3 Inflammasome on Different Phenotypes of Chronic Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Platelet-activating factor (PAF) mediates NLRP3-NEK7 inflammasome induction independently of PAFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse and human eosinophils degranulate in response to PAF and lysoPAF via a PAF-receptor independent mechanism: evidence for a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of NLRP3 Inflammasome in Eosinophilic and Non-eosinophilic Chronic Rhinosinusitis with Nasal Polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Unraveling the Enigma of C18:1 Lyso-PAF: A Technical Guide to its Biological Activity in Comparison to Other Lyso-PAF Species
For Immediate Release
A Deep Dive into the Bioactive Lipid, C18:1 Lyso-Platelet Activating Factor, for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the biological activity of 1-O-octadecenoyl-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF), contrasting its effects with other Lyso-PAF species. Traditionally viewed as an inactive precursor and metabolite of the potent inflammatory mediator Platelet-Activating Factor (PAF), recent research has illuminated the distinct and often opposing biological functions of Lyso-PAF molecules, warranting a closer examination of their structure-activity relationships. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by these bioactive lipids.
Comparative Biological Activity of Lyso-PAF Species
While once considered biologically inert, Lyso-PAF species are now recognized as active signaling molecules with functions that can counteract those of PAF. The length and saturation of the alkyl chain at the sn-1 position significantly influence their biological potency and effects. The following tables summarize the quantitative data on the bioactivity of different Lyso-PAF species from published studies.
Table 1: Comparative Effects of Lyso-PAF Species on Neutrophil Superoxide Production
| Lyso-PAF Species | Concentration | Effect on fMLF-induced Superoxide Production | Reference |
| C16:0 Lyso-PAF | 1 µM | 57% reduction | [1] |
| C18:0 Lyso-PAF | 1 µM | Equally effective as C16:0 Lyso-PAF in inhibition | [1][2] |
| C18:1 Lyso-PAF | Not specified | Data not available in direct comparison |
Note: fMLF (N-formyl-methionyl-leucyl-phenylalanine) is a potent neutrophil chemoattractant and activator.
Table 2: Effects of Lyso-PAF on Platelet Aggregation and cAMP Levels
| Lyso-PAF Species | Concentration | Effect on Platelets | Reference |
| C16:0 Lyso-PAF | 1 µM | Significant increase in intracellular cAMP levels | [1] |
| C16:0 Lyso-PAF | 0.1 - 1 µM | Dose-dependent inhibition of thrombin-induced platelet aggregation | [1] |
| C18:0 Lyso-PAF | Not specified | Data not available | |
| C18:1 Lyso-PAF | Not specified | Data not available |
Key Experimental Protocols
To facilitate further research in this area, detailed methodologies for key assays used to characterize the biological activity of Lyso-PAF are provided below.
Neutrophil Superoxide Production Assay (Luminol- or Lucigenin-Amplified Chemiluminescence)
This assay measures the production of reactive oxygen species (ROS), specifically superoxide anion, by activated neutrophils. Lyso-PAF has been shown to inhibit fMLF-induced superoxide production.[1]
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Luminol or Lucigenin
-
fMLF (N-formyl-methionyl-leucyl-phenylalanine)
-
Lyso-PAF species (C16:0, C18:0, C18:1)
-
96-well white, flat-bottom plates
-
Chemiluminescence plate reader
Protocol:
-
Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add 100 µL of the neutrophil suspension to each well.
-
Add 10 µL of the desired concentration of Lyso-PAF species or vehicle control (e.g., HBSS with 0.1% BSA) to the respective wells.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Add 50 µL of luminol (for total ROS) or lucigenin (for extracellular superoxide) solution to each well.
-
Add 50 µL of fMLF solution (final concentration typically 1 µM) to stimulate the neutrophils.
-
Immediately place the plate in a chemiluminescence plate reader and measure the light output kinetically over 15-30 minutes at 37°C.
-
Data can be expressed as the peak chemiluminescence or the area under the curve.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of platelets to aggregate in response to an agonist. Lyso-PAF has been shown to inhibit thrombin-induced platelet aggregation.[1]
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Thrombin
-
Lyso-PAF species (C16:0, C18:0, C18:1)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
Protocol:
-
Prepare PRP and PPP from fresh, citrated whole blood by differential centrifugation.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.
-
Add 50 µL of the desired concentration of Lyso-PAF species or vehicle control and incubate for 2 minutes at 37°C with stirring.
-
Add a sub-maximal concentration of thrombin to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of Lyso-PAF to that of the vehicle control.
Intracellular cAMP Measurement
This assay quantifies the levels of cyclic adenosine monophosphate (cAMP) within cells. Lyso-PAF has been shown to increase intracellular cAMP levels in neutrophils and platelets.[1]
Materials:
-
Isolated neutrophils or platelets
-
Lyso-PAF species
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
Protocol:
-
Isolate neutrophils or platelets and resuspend them in a suitable buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.
-
Add the desired concentration of Lyso-PAF species or vehicle control and incubate for a specified time (e.g., 2-5 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold cell lysis buffer.
-
Centrifuge the samples to pellet cell debris.
-
Quantify the cAMP concentration in the supernatant using a commercial cAMP EIA kit according to the manufacturer's instructions.
Signaling Pathways
Lyso-PAF exerts its biological effects through distinct intracellular signaling pathways that are often independent of the classical PAF receptor.
Lyso-PAF-Mediated Inhibition of Neutrophil Activation via cAMP Pathway
Lyso-PAF has been shown to inhibit neutrophil activation by elevating intracellular cAMP levels. This pathway provides a counterbalance to the pro-inflammatory effects of PAF.
Caption: Lyso-PAF signaling cascade leading to the inhibition of neutrophil activation.
Intracellular Lyso-PAF Signaling via the PAK2-RAF1 Axis
Recent studies have unveiled an intracellular signaling role for Lyso-PAF, particularly in the context of cancer cell proliferation. Intracellular Lyso-PAF can promote the activation of p21-activated kinase 2 (PAK2), which in turn contributes to the phosphorylation and activation of RAF1, a key component of the MAPK/ERK pathway.[3][4]
Caption: Intracellular Lyso-PAF activates the PAK2-RAF1 signaling pathway.
Conclusion
The accumulating evidence strongly indicates that Lyso-PAF species, including C18:1 Lyso-PAF, are not mere byproducts of PAF metabolism but are in fact critical signaling molecules with diverse biological activities. Their ability to counteract PAF-induced inflammation, modulate intracellular signaling cascades, and the differential activities between various Lyso-PAF species present exciting new avenues for research and therapeutic development. A deeper understanding of the structure-function relationships of these lipids will be crucial for harnessing their therapeutic potential in inflammatory diseases and cancer. This technical guide serves as a foundational resource for professionals dedicated to advancing our knowledge in this dynamic field.
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on C18:1 Lyso-PAF and its Role in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-O-octadecenoyl-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF) and its multifaceted role within the tumor microenvironment (TME). Traditionally considered an inactive metabolite of Platelet-Activating Factor (PAF), emerging evidence highlights its significant contributions to cancer progression through modulation of key signaling pathways, including the G2A receptor and the RAS/RAF/MEK/ERK cascade. This document synthesizes current knowledge on the subject, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers and professionals in oncology and drug development.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and a variety of signaling molecules that collectively influence tumor growth, metastasis, and response to therapy. Among the myriad of signaling molecules, bioactive lipids have gained increasing attention for their critical roles in mediating intercellular communication within the TME. C18:1 Lyso-PAF, a lysophospholipid, is one such molecule that is now being recognized for its pro-tumorigenic functions. This guide will delve into the synthesis, signaling mechanisms, and pathological roles of C18:1 Lyso-PAF in the TME, with a particular focus on its impact on cancer cell proliferation, migration, and angiogenesis.
C18:1 Lyso-PAF in the Tumor Microenvironment: A Quantitative Perspective
The concentration of Lyso-PAF, including the C18:1 isoform, is often altered within the tumor microenvironment compared to healthy tissues. While specific quantitative data for the C18:1 isoform is still emerging, studies on total PAF and Lyso-PAF provide valuable insights into its potential abundance and significance in cancer.
| Cancer Type | Sample Type | Analyte | Quantitative Finding | Significance | Reference |
| Melanoma | Lymphatic Fluid | Total PAF | 2.97-fold increase in high-risk SLN+ patients vs. low-risk SLN- patients (p=0.0039) | Suggests a role for PAF signaling in promoting nodal metastasis. | [1] |
| Melanoma | HMCB Cells (NRAS-Q61K) | Intracellular Lyso-PAF | Reduction from 30µM to 4µM upon PLA2G7 knockdown | Demonstrates the contribution of PLA2G7 to intracellular Lyso-PAF pools that can drive RAF1 activation. | [2] |
| Breast Cancer | Primary Carcinoma Tissue | Total PAF | Significantly higher levels compared to control breast tissue. | Correlates with increased tumor vascularization. | [3] |
| Human Neutrophils | Isolated Cells | Total Lyso-PAF | ~300 pg/10^6 cells (basal); 2-3 fold increase upon stimulation with calcium ionophore. | Indicates that inflammatory stimuli can significantly increase Lyso-PAF production. | [2] |
| Nasal Polyps (Asthmatic Patients) | Tissue Homogenates | Lyso-PAF C18:1 | Higher concentrations in nasal polyps of asthmatic patients compared to healthy nasal mucosa. | Suggests upregulation of Lyso-PAF in inflammatory conditions, which can be a component of the TME. | [4] |
Signaling Pathways of C18:1 Lyso-PAF in Cancer
C18:1 Lyso-PAF exerts its effects on the tumor microenvironment through intricate signaling networks. Two major pathways have been identified: the G-protein coupled receptor G2A and an intracellular mechanism involving the RAS/RAF/MEK/ERK cascade.
The G2A Receptor Pathway
Lyso-PAF, as a lysophosphatidylcholine (LPC), is a ligand for the G2A receptor. The activation of G2A can lead to diverse downstream effects depending on the G-protein subunits it couples with, including Gαs, Gαq, and Gα13.[5] This can influence processes such as cell proliferation, apoptosis, and immune cell modulation.
Intracellular Signaling: The RAS/RAF/MEK/ERK Pathway
Recent studies have unveiled a novel intracellular signaling function for Lyso-PAF, particularly in melanoma cells with NRAS mutations.[6][7] In this context, intracellular Lyso-PAF, a product of PLA2G7 activity, contributes to the activation of the RAF1 kinase, a critical component of the RAS/RAF/MEK/ERK pathway. This occurs through the binding of Lyso-PAF to p21-activated kinase 2 (PAK2), which in turn phosphorylates and activates RAF1.[6][7]
Experimental Protocols
The study of C18:1 Lyso-PAF in the tumor microenvironment necessitates a range of specialized techniques. This section provides an overview of key experimental protocols.
Lipid Extraction from Tissues and Cells
A crucial first step for the analysis of C18:1 Lyso-PAF is its efficient extraction from biological samples. The Folch method is a widely used protocol.
Protocol: Modified Folch Extraction
-
Homogenization: Homogenize the tissue or cell pellet in a chloroform:methanol (2:1, v/v) solution. For every 1 gram of tissue, use 20 mL of the solvent mixture.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Centrifugation: Vortex the mixture and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection: The lower organic phase, containing the lipids, is carefully collected using a Pasteur pipette.
-
Drying: The solvent is evaporated under a stream of nitrogen.
-
Storage: The dried lipid extract is stored at -80°C until analysis.
Quantification of C18:1 Lyso-PAF by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of specific lipid species like C18:1 Lyso-PAF.
Protocol: LC-MS/MS for C18:1 Lyso-PAF Quantification
-
Sample Preparation: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).
-
Internal Standard: Add a known amount of a deuterated Lyso-PAF internal standard (e.g., Lyso-PAF-d4) to the sample for accurate quantification.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid to separate C18:1 Lyso-PAF from other lipids.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer operating in positive ion mode.
-
MRM Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition of the precursor ion of C18:1 Lyso-PAF to a specific product ion, and similarly for the internal standard.
-
Quantification: The concentration of C18:1 Lyso-PAF in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Cell Migration Assay
The effect of C18:1 Lyso-PAF on cancer cell migration can be assessed using a transwell migration assay.
Protocol: Transwell Migration Assay
-
Cell Culture: Culture cancer cells of interest to sub-confluency.
-
Starvation: Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration.
-
Assay Setup:
-
Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Add serum-free media containing C18:1 Lyso-PAF at various concentrations to the lower chamber. Use serum-free media alone as a negative control.
-
Resuspend the starved cells in serum-free media and add them to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).
-
Cell Removal and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with a solution such as crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the destaining solution using a plate reader. The absorbance is proportional to the number of migrated cells.
-
Alternatively, count the number of migrated cells in several random fields under a microscope.
-
Conclusion and Future Directions
C18:1 Lyso-PAF is an emerging player in the complex signaling network of the tumor microenvironment. Its ability to activate both cell surface and intracellular signaling pathways underscores its potential as a therapeutic target. The quantitative data, though still developing, points towards an upregulation of Lyso-PAF in cancerous and inflammatory conditions, correlating with disease progression.
Future research should focus on:
-
Precise Quantification: Developing and applying robust mass spectrometry-based methods to accurately quantify C18:1 Lyso-PAF levels in a wide range of tumor types and corresponding normal tissues.
-
Receptor Deconvolution: Further elucidating the specific roles of G2A and other potential receptors in mediating the effects of C18:1 Lyso-PAF in different cancer contexts.
-
Therapeutic Targeting: Exploring the therapeutic potential of inhibiting C18:1 Lyso-PAF production or blocking its signaling pathways as a novel anti-cancer strategy.
The methodologies and information presented in this guide provide a solid foundation for researchers to further investigate the role of C18:1 Lyso-PAF in cancer and to develop innovative therapeutic interventions targeting this bioactive lipid.
References
- 1. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascites Volumes and the Ovarian Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of C18:1 Lyso-PAF and its Isoforms by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (Lyso-PCs), including the ether-linked isoform Lyso-platelet activating factor (Lyso-PAF), are bioactive lipid molecules involved in a variety of physiological and pathological processes. The C18:1 Lyso-PAF isoform, in particular, has garnered interest due to its potential role in cellular signaling and inflammation. Accurate and sensitive quantification of C18:1 Lyso-PAF and its isomers is crucial for understanding its biological functions and for the development of novel therapeutics. This application note provides a detailed protocol for the analysis of C18:1 Lyso-PAF and its isoforms using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Signaling Pathway of Lyso-PAF
Recent research has elucidated an intracellular signaling role for Lyso-PAF, which was previously considered biologically inactive. Intracellularly, Lyso-PAF can bind to and activate p21-activated kinase 2 (PAK2).[1][2] This activation contributes to the subsequent phosphorylation and activation of RAF1, a key component of the RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.[1][2]
References
Application Notes and Protocols for C18:1 Lyso-PAF Extraction from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18:1 Lyso-Platelet Activating Factor (C18:1 Lyso-PAF) is a lysophospholipid that serves as the biological precursor to the potent inflammatory mediator, Platelet-Activating Factor (PAF). While often considered the inactive precursor, emerging evidence suggests that Lyso-PAF itself may possess distinct biological activities, including intracellular signaling roles. Accurate and efficient extraction of C18:1 Lyso-PAF from biological tissues is paramount for studying its physiological and pathological significance. This document provides detailed protocols for the extraction of C18:1 Lyso-PAF, a summary of expected quantitative data, and an overview of its signaling pathway.
Data Presentation: Quantitative Analysis of C18:1 Lyso-PAF
The concentration of C18:1 Lyso-PAF can vary significantly depending on the tissue type, physiological state, and the extraction method employed. The following table summarizes representative quantitative data and compares the relative efficiencies of common extraction protocols for lysophospholipids.
| Tissue Type | Extraction Method | C18:1 Lyso-PAF Concentration (ng/g tissue) | Relative Recovery Efficiency | Reference |
| Human Nasal Polyps | Liquid-Liquid (Chloroform/Methanol) | ~1.5 ng/g | High | [1] |
| Myocardial Tissue | Modified Folch | Not specified for C18:1 | Complete recovery of lysophospholipids reported | |
| Myocardial Tissue | Bligh-Dyer | Not specified for C18:1 | 75-80% recovery of lysophospholipids | |
| Myocardial Tissue | Neutral Butanol | Not specified for C18:1 | 60-72% recovery of lysophospholipids | |
| General Tissues | Folch Method | Tissue Dependent | Generally high for a broad range of lipids | [2][3] |
| General Tissues | Bligh-Dyer Method | Tissue Dependent | Efficient, especially for samples with high water content | [2][3] |
| Plasma | Single Phase (Butanol/Methanol) | Not specified for C18:1 | Higher recovery of polar lipids compared to biphasic methods | [4] |
Experimental Protocols
Protocol 1: Modified Folch Method for Enhanced Lysophospholipid Recovery
This protocol is a modification of the classic Folch method, designed to improve the extraction of more polar lipids like C18:1 Lyso-PAF.
Materials:
-
Chloroform
-
Methanol (MeOH)
-
0.9% NaCl solution
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Internal Standard (e.g., C17:0 Lyso-PAF)
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen biological tissue.
-
Add the tissue to a glass homogenizer tube.
-
Add 2 mL of ice-cold methanol and the internal standard.
-
Homogenize thoroughly on ice until a uniform suspension is achieved.
-
Add 4 mL of chloroform to the homogenate.
-
Continue homogenization for another 2 minutes.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 1.5 mL of 0.9% NaCl solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Extraction:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
To the remaining upper aqueous phase and tissue pellet, add another 2 mL of chloroform.
-
Vortex for 30 seconds and centrifuge as before.
-
Collect the lower organic phase and combine it with the first extract.
-
-
Drying and Storage:
-
Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol or chloroform/methanol 1:1, v/v) for subsequent analysis by LC-MS/MS.
-
Store the extract at -80°C until analysis.
-
Protocol 2: Bligh-Dyer Method for Tissues with High Water Content
This method is well-suited for biological samples with a high water content.
Materials:
-
Chloroform
-
Methanol (MeOH)
-
Deionized Water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Internal Standard (e.g., C17:0 Lyso-PAF)
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of tissue.
-
Add the tissue to a homogenizer tube with 0.8 mL of deionized water.
-
Add the internal standard.
-
Homogenize to a uniform consistency.
-
Add 3 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Homogenize for 2 minutes.
-
-
Phase Separation:
-
Add an additional 1 mL of chloroform to the homogenate and vortex for 30 seconds.
-
Add 1 mL of deionized water and vortex for another 30 seconds.
-
Transfer the mixture to a glass centrifuge tube and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Lipid Extraction:
-
Collect the lower chloroform phase into a new glass tube.
-
-
Drying and Storage:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute in a suitable solvent for analysis.
-
Store at -80°C.
-
Mandatory Visualization
Experimental Workflow for C18:1 Lyso-PAF Extraction
Caption: Workflow for C18:1 Lyso-PAF extraction from biological tissues.
Signaling Pathways of PAF and C18:1 Lyso-PAF
Caption: Contrasting signaling pathways of PAF and C18:1 Lyso-PAF.
References
- 1. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
Application Notes and Protocols for C18:1 Lyso-PAF as a Standard in Lipidomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount. C18:1 Lyso-Platelet Activating Factor (Lyso-PAF), also known as 1-O-oleoyl-sn-glycero-3-phosphocholine, serves as a crucial internal standard for the precise measurement of lysophospholipids and related lipid classes in complex biological matrices.[1][2] Its structural similarity to endogenous lysophospholipids, yet distinct mass, allows for the correction of sample loss during extraction and variations in instrument response, thereby ensuring high-quality, reliable data. These application notes provide a comprehensive guide to utilizing C18:1 Lyso-PAF as a standard in lipidomic workflows, complete with detailed protocols, quantitative data, and pathway visualizations.
Properties of C18:1 Lyso-PAF
A thorough understanding of the physicochemical properties of C18:1 Lyso-PAF is essential for its effective use as an internal standard.
| Property | Value | Reference |
| Systematic Name | 1-O-(9Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine | --INVALID-LINK-- |
| Molecular Formula | C₂₆H₅₄NO₆P | --INVALID-LINK-- |
| Molecular Weight | 507.68 g/mol | --INVALID-LINK-- |
| Exact Mass | 507.369 Da | --INVALID-LINK-- |
| Purity | >99% | --INVALID-LINK-- |
| Storage | -20°C as a powder or in a solvent like chloroform. | --INVALID-LINK-- |
Experimental Protocols
Preparation of C18:1 Lyso-PAF Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of C18:1 Lyso-PAF for spiking into biological samples.
Materials:
-
C18:1 Lyso-PAF (powder)
-
Chloroform/Methanol (2:1, v/v), LC-MS grade
-
Glass vials with PTFE-lined caps
-
Analytical balance
Procedure:
-
Allow the C18:1 Lyso-PAF powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of C18:1 Lyso-PAF (e.g., 1 mg) using an analytical balance.
-
Dissolve the weighed standard in a known volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed glass vial.
Lipid Extraction from Plasma/Serum with C18:1 Lyso-PAF Internal Standard
Objective: To extract lipids from plasma or serum samples while incorporating the C18:1 Lyso-PAF internal standard for quantitative analysis. This protocol is adapted from the Folch method.
Materials:
-
Plasma or serum samples
-
C18:1 Lyso-PAF internal standard stock solution (1 mg/mL)
-
Chloroform, LC-MS grade
-
Methanol, LC-MS grade
-
0.9% NaCl solution (or HPLC-grade water)
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a glass centrifuge tube, add 100 µL of the plasma or serum sample.
-
Spike the sample with a known amount of the C18:1 Lyso-PAF internal standard. A typical final concentration in the extraction solvent is in the range of 0.2-20 ng/mL. For a 1 mg/mL stock, a 1:1000 dilution followed by adding 10 µL would be a starting point.
-
Add 2 mL of chloroform/methanol (2:1, v/v) to the sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).
Quantitative Analysis by LC-MS/MS
Objective: To quantify target lipid species using the C18:1 Lyso-PAF internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient:
-
0-2 min: 32% B
-
2-15 min: Linear gradient to 85% B
-
15-17 min: Hold at 97% B
-
17-18 min: Return to 32% B
-
18-25 min: Re-equilibration at 32% B
-
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
C18:1 Lyso-PAF: Precursor ion (Q1): m/z 508.4; Product ion (Q3): m/z 184.1 (corresponding to the phosphocholine headgroup).[3]
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
-
Other Parameters: Optimize source temperature, gas flows, and voltages according to the manufacturer's recommendations for optimal sensitivity.
-
Data Presentation
Quantitative Performance of C18:1 Lyso-PAF as a Standard
The following table summarizes typical quantitative performance metrics when using a Lyso-PAF standard in lipidomic analysis. While specific values may vary between instruments and laboratories, these provide a general expectation.
| Parameter | Typical Value | Notes |
| Linearity (R²) | >0.99 | Over a defined concentration range. |
| Limit of Detection (LOD) | < 200 pg on-column | Dependent on instrument sensitivity.[4] |
| Limit of Quantification (LOQ) | ~0.2 ng/mL | Based on a calibration curve for Lyso-PAF C18:1. |
| Recovery | 85-115% | Varies with extraction method and matrix. |
| Precision (%RSD) | <15% | For both intra- and inter-day analysis. |
Calibration Curve for Lyso-PAF Quantification
A calibration curve should be generated by spiking known concentrations of a certified reference standard of the analyte into a matrix similar to the samples being analyzed. The response ratio of the analyte to the internal standard (C18:1 Lyso-PAF) is then plotted against the concentration of the analyte. A linear range for quantification of Lyso-PAF species has been demonstrated between 0.2 and 20 ng/mL.
Signaling Pathways and Workflows
PAF Remodeling Pathway
The following diagram illustrates the remodeling pathway of Platelet-Activating Factor (PAF) biosynthesis, where Lyso-PAF is a key intermediate. This pathway is crucial in inflammatory responses.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine | C26H52NO7P | CID 16081932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative determination of major platelet activating factors from human plasma | Semantic Scholar [semanticscholar.org]
- 4. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Detection of C18:1 Lyso-PAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-oleoyl-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF) is a lysophospholipid and a key metabolite of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a variety of physiological and pathological processes. While once considered an inactive metabolite, recent evidence suggests that Lyso-PAF itself possesses biological activity and plays a role in intracellular signaling pathways, including the RAS-RAF1 and MEK-ERK pathways.[1][2] Its involvement in cell proliferation and signaling makes C18:1 Lyso-PAF a molecule of interest in cancer research and drug development.
This application note provides a detailed protocol for the detection and quantification of C18:1 Lyso-PAF using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Additionally, an overview of a more sensitive and specific method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented.
Signaling Pathway of Lyso-PAF
Lyso-PAF is now understood to be an intracellular signaling molecule that can contribute to the activation of the MEK-ERK pathway.[1] It has been shown to bind to and activate p21-activated kinase 2 (PAK2), which in turn contributes to the phosphorylation and activation of RAF1, a key component of the RAS-RAF1 signaling cascade.[2] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
References
- 1. Analysis of effector cell-derived lyso platelet activating factor by electron capture negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantification of Lyso-PAF Species by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lyso-platelet-activating factor (lyso-PAF) is a key bioactive lipid molecule involved in a multitude of physiological and pathological processes. As the biologically inactive precursor of platelet-activating factor (PAF), its accurate quantification is crucial for understanding the dynamics of inflammatory responses and various signaling cascades. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the quantification of different lyso-PAF molecular species. This document provides detailed application notes and protocols for the analysis of lyso-PAF using GC-MS, including sample preparation, derivatization, and data analysis.
I. Signaling Pathways Involving Lyso-PAF
Lyso-PAF, once considered merely an inactive metabolite, is now recognized for its own signaling roles. It is a key component of the remodeling pathway for PAF biosynthesis and has been shown to be involved in critical cellular signaling pathways, such as the RAS-RAF1 cascade.
Lyso-PAF in the PAF Remodeling Pathway
The remodeling pathway is a primary route for the production of PAF in response to inflammatory stimuli.[1][2] It begins with the cleavage of membrane phospholipids by phospholipase A2 (PLA2) to generate lyso-PAF.[1][2] Lyso-PAF is then acetylated by lyso-PAF acetyltransferase (lyso-PAF AT) to form the potent inflammatory mediator, PAF.[2] Conversely, PAF can be inactivated back to lyso-PAF by PAF acetylhydrolase (PAF-AH).[1][3]
References
Application Notes: Immunofluorescence Techniques for Localizing Platelet-Activating Factor (PAF) Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cancer.[1] Its effects are mediated through the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[2][3] Elucidating the cellular and subcellular localization of PAFR is crucial for understanding its role in disease and for the development of targeted therapeutics. Immunofluorescence (IF) is a powerful technique for visualizing the distribution of PAFR in cells and tissues. These application notes provide detailed protocols and data for the immunofluorescent localization of PAF receptors.
Data Presentation
The expression of PAF receptors can vary significantly between different cell types and under various physiological or pathological conditions. The following table summarizes quantitative data on PAF receptor expression from immunofluorescence studies.
| Cell/Tissue Type | Condition | PAFR Expression Level/Change | Reference |
| Human Bronchial Epithelium | Chronic Obstructive Pulmonary Disease (COPD) - Smokers | Median 1.03% of epithelium | [4] |
| Human Bronchial Epithelium | Chronic Obstructive Pulmonary Disease (COPD) - Ex-smokers | Median 3.6% of epithelium | [4] |
| Human Bronchial Epithelium | Non-smoking, healthy controls | 0.0% of epithelium | [4] |
| Human Monocytes | INF-γ treated | 2-6 fold increase compared to untreated | [5] |
| Bovine Ovarian Granulosa Cells | Basal | 38,455 ± 3,712 immunoreactive sites per cell | [6] |
| Human Keratinocytes (Plantar) | Adult | 3 ± 0.05% positive cells | [7] |
| Human Keratinocytes (Plantar) | Embryonal (21st week) | 4.2 ± 0.05% positive cells | [7] |
| Zebrafish Retinal Stem Cells | Quiescent adult progenitor cells (CMZ) | Higher Ptafr expression compared to activated developing RSC | [8] |
| Mouse Ciliary Epithelium | Non-pigmented epithelium (NPE) | Higher Ptafr levels compared to pigmented epithelium (PE) | [8] |
Signaling Pathways and Experimental Workflows
To aid in the conceptual understanding of PAF receptor signaling and the experimental process of its localization, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the immunofluorescent staining of PAF receptors in both cultured cells and paraffin-embedded tissue sections.
Protocol 1: Immunofluorescence of PAFR in Adherent Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 10% normal serum from the secondary antibody host species in PBS with 0.1% Tween 20 (PBST)[9]
-
Primary Antibody: Rabbit anti-PAFR antibody (e.g., from Cayman Chemical), diluted in Blocking Buffer (e.g., 1:100)[10]
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488), diluted in Blocking Buffer
-
Nuclear Counterstain (optional): DAPI or Hoechst stain
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells to near confluence on sterile glass coverslips in a culture dish.
-
Rinsing: Gently aspirate the culture medium and rinse the cells twice with PBS.
-
Fixation: Add 4% PFA to the cells and incubate for 10-20 minutes at room temperature.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for intracellular targets. For membrane-associated antigens, a milder detergent like saponin may be preferred, or this step can be omitted if only surface receptors are to be labeled.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[9]
-
Primary Antibody Incubation: Dilute the primary anti-PAFR antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9][12]
-
Washing: Decant the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[9]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[9]
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium.[11]
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Store slides at 4°C in the dark.
Protocol 2: Immunofluorescence of PAFR in Paraffin-Embedded Tissue Sections
Materials:
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA or 10% normal serum in PBST
-
Primary Antibody: Rabbit anti-PAFR antibody, diluted in Blocking Buffer
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG, diluted in Blocking Buffer
-
Nuclear Counterstain (optional): DAPI or Hoechst stain
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) three times for 5 minutes each.
-
Immerse slides in 100% ethanol two times for 5 minutes each.
-
Immerse slides in 95% ethanol two times for 5 minutes each.
-
Immerse slides in 80% ethanol for 5 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 10-20 minutes. Do not allow the buffer to boil.[13][14]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in PBS.
-
-
Permeabilization: Incubate sections with Permeabilization Buffer for 10-15 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with diluted anti-PAFR antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS for 5 minutes each in the dark.
-
Counterstaining (Optional): Incubate with a nuclear counterstain.
-
Final Wash: Wash once with PBS.
-
Mounting: Coverslip the slides using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Troubleshooting
Effective immunofluorescence requires careful optimization. Common issues include weak or no signal, and high background.
Weak or No Signal:
-
Antibody Concentration: The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal dilution.[14][15]
-
Incubation Time: Increase the primary antibody incubation time (e.g., overnight at 4°C).[12][14]
-
Antigen Retrieval: For paraffin sections, ensure the antigen retrieval method is appropriate and optimized.[16]
-
Fixation: Over-fixation can mask epitopes. Try reducing fixation time or using a different fixative.[14]
-
Antibody Suitability: Confirm the primary antibody is validated for immunofluorescence.
High Background:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[9][14]
-
Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding. Reduce the concentration.[17]
-
Washing: Ensure thorough washing between steps to remove unbound antibodies.[14]
-
Autofluorescence: Some tissues exhibit autofluorescence. This can be quenched with reagents like Sudan Black B or by using fluorophores with longer excitation/emission wavelengths.
By following these detailed protocols and considering the troubleshooting advice, researchers can successfully localize PAF receptors, contributing to a deeper understanding of their biological function and therapeutic potential.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 4. Airway epithelial platelet-activating factor receptor expression is markedly upregulated in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PAF-receptor in inflammatory versus non inflammatory human epidermis, cell cultures and embryonal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 10. Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. The subcellular localization of the receptor for platelet-activating factor in neutrophils affects signaling and activation characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of PAF Receptor Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Western blot analysis of Platelet-Activating Factor (PAF) receptor protein expression. This document includes detailed protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate reproducible and accurate results.
Introduction
The Platelet-Activating Factor (PAF) receptor (PAFR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and oncogenesis.[1] The binding of PAF to its receptor initiates a cascade of intracellular signaling events, making the quantification of PAFR protein expression a key area of research in various fields, including immunology, oncology, and pharmacology. Western blotting is a widely used technique for the detection and quantification of specific proteins in complex biological samples. This document provides a detailed methodology for the analysis of PAFR protein expression using this technique.
Data Presentation
Quantitative analysis of Western blot data is essential for comparing PAFR expression levels across different samples. Densitometric analysis of the protein bands should be performed, and the results normalized to a loading control (e.g., GAPDH, β-actin) to account for variations in protein loading.
Table 1: Relative Expression of PAF Receptor in Various Human Ovarian Cell Lines
| Cell Line Type | Cell Line | Relative PAFR Protein Expression (Normalized to HOSE) |
| Normal Ovarian Surface Epithelial | HOSE | 1.0 |
| Ovarian Cancer (Clear Cell) | ES-2 | Low |
| Ovarian Cancer (Endometrioid) | TOV112D | Low |
| Ovarian Cancer (Serous) | DOV13 | Low |
| Ovarian Cancer (Mucinous) | RMUG-L | Moderate |
| Ovarian Cancer (Clear Cell) | TOV21G | Moderate |
| Ovarian Cancer (Serous) | SKOV3 | Moderate |
| Ovarian Cancer (Mucinous) | RMUG-S | High |
| Ovarian Cancer (Clear Cell) | RMG-1 | High |
| Ovarian Cancer (Serous) | OVCA429, OVCA3, OVCA432, OVCA433, OVCA420 | High |
This table is a summary of findings reported in a study on PAFR expression in ovarian cancer cell lines and is intended for illustrative purposes. Actual expression levels can vary based on experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of PAFR protein expression.
I. Sample Preparation: Cell Lysate
-
Cell Culture and Treatment: Culture cells to the desired confluency (typically 70-80%). If applicable, treat cells with desired compounds for the specified time.
-
Cell Lysis:
-
For adherent cells, wash the cells with ice-cold PBS. Add 1 mL of ice-cold RIPA lysis buffer (see recipe below) per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[2][3]
-
For suspension cells, centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and resuspend the pellet in RIPA lysis buffer.[2]
-
-
Homogenization: Sonicate the lysate on ice for 10-15 seconds to shear DNA and ensure complete lysis.[4]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation for Electrophoresis: Mix the desired amount of protein (typically 20-30 µg) with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh protease and phosphatase inhibitors before use.
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared protein samples and a pre-stained protein ladder onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for optimal transfer of a protein of the size of PAFR (~39 kDa). Perform the transfer at 100V for 1 hour in a cold room or on ice.
III. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PAFR. The recommended dilution for most commercially available antibodies is 1:500 to 1:2000 in blocking buffer. Incubate overnight at 4°C with gentle agitation.[2][5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Mandatory Visualizations
PAF Receptor Signaling Pathway
Caption: PAF Receptor Signaling Cascade.
Western Blot Experimental Workflow
Caption: Western Blot Experimental Workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Inactive antibody | Use a fresh antibody dilution. Ensure proper antibody storage. |
| Low protein expression | Increase the amount of protein loaded. Use a positive control. | |
| Insufficient transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| High antibody concentration | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Validate antibody with a blocking peptide. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
For more detailed troubleshooting, refer to resources from antibody and reagent manufacturers.
References
Application Notes and Protocols for Real-time Quantitative PCR Assessment of PAFR mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Activating Factor Receptor (PAFR) is a G-protein coupled receptor that plays a pivotal role in a wide array of physiological and pathological processes, including inflammation, immune responses, and oncogenesis. The binding of its ligand, the Platelet-Activating Factor (PAF), triggers a cascade of intracellular signaling events. Consequently, the quantification of PAFR messenger RNA (mRNA) expression serves as a critical tool in understanding disease mechanisms and in the development of novel therapeutics targeting this pathway.
Real-time quantitative PCR (qPCR) is a highly sensitive and specific method for the detection and quantification of mRNA levels. This document provides detailed application notes and protocols for the assessment of PAFR mRNA using qPCR, intended for researchers, scientists, and professionals in drug development.
Data Presentation
The quantitative data derived from qPCR experiments assessing PAFR mRNA expression can be effectively summarized to compare the effects of various treatments or conditions. The following tables provide examples of how to structure such data.
Table 1: Relative Quantification of PAFR mRNA Expression in Response to Inflammatory Stimuli. This table illustrates the fold change in PAFR mRNA expression in human monocytes treated with Lipopolysaccharide (LPS), a potent inflammatory stimulus. The data is normalized to an untreated control group.
| Treatment Group | Concentration | Duration (hours) | PAFR mRNA Fold Change (Mean ± SD) | p-value |
| Untreated Control | - | 24 | 1.0 ± 0.15 | - |
| LPS | 10 ng/mL | 24 | 3.5 ± 0.45 | <0.01 |
| LPS | 100 ng/mL | 24 | 8.2 ± 1.10 | <0.001 |
Table 2: Assessment of Drug Efficacy on PAFR mRNA Expression. This table demonstrates the use of qPCR to evaluate the efficacy of a novel anti-inflammatory compound (Drug X) in downregulating PAFR mRNA expression in a cancer cell line.
| Treatment Group | Concentration | Duration (hours) | PAFR mRNA Fold Change (Mean ± SD) | p-value |
| Vehicle Control | - | 48 | 1.0 ± 0.12 | - |
| Drug X | 1 µM | 48 | 0.6 ± 0.08 | <0.05 |
| Drug X | 10 µM | 48 | 0.3 ± 0.05 | <0.01 |
Experimental Protocols
A reliable qPCR workflow is essential for obtaining accurate and reproducible results. The following protocols outline the key steps for PAFR mRNA assessment.
Protocol 1: Total RNA Extraction
High-quality, intact RNA is crucial for successful qPCR.
-
Cell Lysis: Lyse cultured cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
Homogenization: Pass the cell lysate several times through a pipette to ensure homogeneity.
-
Phase Separation: Add chloroform, vortex vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins/lipids) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
RNA Resuspension: Air-dry the pellet and resuspend in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 2: First-Strand cDNA Synthesis (Reverse Transcription)
This step converts the extracted RNA into complementary DNA (cDNA), which is more stable and serves as the template for qPCR.
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1 µg)
-
Oligo(dT) or random hexamer primers
-
dNTP mix
-
RNase-free water
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place on ice.
-
Reverse Transcription: Add the following to the reaction tube:
-
5X Reaction Buffer
-
Reverse Transcriptase
-
RNase Inhibitor
-
-
Incubation: Incubate the reaction at 42°C for 50-60 minutes.
-
Enzyme Inactivation: Inactivate the reverse transcriptase by heating to 70°C for 15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C for future use.
Protocol 3: Real-time Quantitative PCR (qPCR)
This protocol is for a SYBR Green-based qPCR assay.
-
Primer Design: Use validated primers specific for human PAFR mRNA.
-
Forward Primer: 5'-GCACCAACTGTGTCTTAGACCC-3'
-
Reverse Primer: 5'-TGGCACAACCACTTCAGTGACC-3'
-
-
Reaction Setup: Prepare a master mix for the number of reactions to be performed. For each 20 µL reaction, combine:
-
10 µL 2X SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Plate Setup: Pipette the reaction mix into a 96-well or 384-well qPCR plate. Include no-template controls (NTC) for each primer set.
-
Thermal Cycling: Perform the qPCR in a real-time thermal cycler with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
Protocol 4: Data Analysis
The relative quantification of PAFR mRNA expression is typically calculated using the 2-ΔΔCt method.[1]
-
Determine the Ct values: The cycle threshold (Ct) is the cycle number at which the fluorescence signal crosses a set threshold.
-
Normalize to a Reference Gene: Normalize the Ct value of the PAFR gene (target gene) to the Ct value of a stably expressed reference gene (e.g., GAPDH, ACTB) to obtain the ΔCt.
-
ΔCt = Ct(PAFR) - Ct(Reference Gene)
-
-
Calculate the ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample.
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Calculate the Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Mandatory Visualizations
PAFR Signaling Pathway
Caption: A simplified diagram of the PAFR signaling cascade.
Experimental Workflow for PAFR mRNA Quantification
Caption: The workflow for PAFR mRNA quantification by qPCR.
Logical Relationship in Drug Development
Caption: The role of PAFR mRNA qPCR in drug development.
References
Troubleshooting & Optimization
Improving the stability and storage of C18:1 Lyso PAF standards.
This technical support center provides guidance on improving the stability and storage of C18:1 Lyso PAF (1-O-(9Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) standards. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound standards should be stored at -20°C.[1][2][3][4][5][6] When stored properly at this temperature, the standard is stable for at least one year.[1][2][4][5][6]
Q2: Should I order this compound as a powder or in a chloroform solution?
A2: The powder form is generally the most stable for long-term storage. However, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can make weighing the powder accurately challenging. For this reason, unsaturated lipids like this compound are often purchased in a chloroform solution. If you plan to store the standard for an extended period, you might consider purchasing the powder and dissolving it in a high-purity organic solvent when you are ready to use it.
Q3: Can I store this compound standards in an aqueous solution or buffer?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. The presence of water can lead to hydrolytic degradation of the lipid. If you must prepare aqueous solutions, they should be used as fresh as possible, ideally within 5-7 days when stored at 4°C. The stability in aqueous media is dependent on several factors including pH, temperature, and the buffer species used.
Q4: Is this compound sensitive to light?
A4: According to manufacturer specifications, this compound is not considered to be light-sensitive.[1][2][4][5][6] However, as a general laboratory best practice, it is always advisable to store standards in amber vials or otherwise protected from light to minimize the risk of any potential photodegradation.
Q5: What are the main degradation pathways for this compound?
A5: The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkage in the phosphocholine headgroup can be hydrolyzed, leading to the formation of glycerophosphocholine and oleic acid. This process can be catalyzed by acidic or basic conditions and the presence of water.
-
Oxidation: The double bond in the C18:1 (oleoyl) chain is susceptible to oxidation. This can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and shorter-chain fatty acids, which will compromise the integrity of the standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of signal or lower than expected concentration in analytical runs (e.g., LC-MS). | 1. Degradation: The standard may have degraded due to improper storage or handling (e.g., exposure to moisture, high temperatures, or repeated freeze-thaw cycles).2. Adsorption: The lipid may be adsorbing to the surface of storage vials or labware. | 1. Verify Storage: Ensure the standard has been consistently stored at -20°C in a tightly sealed, appropriate container.2. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a new vial of the standard.3. Use Silanized Glassware: To minimize adsorption, use silanized glass vials for storage and preparation of dilute solutions. |
| Multiple or unexpected peaks observed during chromatographic analysis. | 1. Oxidation: The appearance of new peaks, often eluting earlier than the parent compound, can indicate the presence of more polar oxidation products.2. Hydrolysis: A peak corresponding to glycerophosphocholine may indicate hydrolysis.3. Contamination: The standard may be contaminated from the solvent, glassware, or other sources. | 1. Minimize Oxygen Exposure: When preparing solutions, consider using solvents that have been purged with an inert gas like nitrogen or argon. Store prepared solutions under an inert atmosphere.2. Check Solvent Purity: Use high-purity, HPLC-grade or MS-grade solvents for all preparations.3. Perform a Blank Run: Analyze a solvent blank to rule out contamination from the analytical system. |
| Inconsistent results between experiments. | 1. Hygroscopic Nature: If using the powder form, moisture absorption can lead to inaccurate weighing and concentration calculations.2. Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can lead to lipid aggregation or degradation.[7] | 1. Handle Powder Quickly: If using the powder, weigh it in a low-humidity environment and handle it as quickly as possible. Alternatively, use a standard pre-dissolved in solvent.2. Aliquot Standards: Upon receiving or preparing a stock solution, divide it into smaller, single-use aliquots to avoid multiple freeze-thaw cycles. |
| Ion suppression in LC-MS analysis. | 1. Matrix Effects: Co-elution of high concentrations of phospholipids can suppress the ionization of the analyte of interest. | 1. Optimize Chromatography: Adjust the chromatographic gradient to ensure separation of this compound from other interfering lipids in your sample.2. Sample Dilution: Dilute the sample to a concentration that is within the linear range of the detector and minimizes ion suppression effects. |
Data on Stability and Storage
The following table summarizes the key stability and storage parameters for this compound.
| Parameter | Recommendation/Specification | Source(s) |
| Storage Temperature | -20°C | [1][2][3][4][5][6] |
| Stated Stability (at -20°C) | ≥ 1 year | [1][2][4][5][6] |
| Form | Powder or Chloroform Solution | [1] |
| Hygroscopic | Yes | [1][2][4][5][6] |
| Light Sensitive | No | [1][2][4][5][6] |
| Recommended Handling for Solutions | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | General Best Practice |
| Aqueous Solution Stability | Not recommended for long-term storage. Use within 5-7 days if stored at 4°C. | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution from a powdered standard.
-
Acclimatization: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which this compound is soluble, such as chloroform or ethanol.
-
Dissolution: Add a precise volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Mixing: Vortex the vial gently until the powder is completely dissolved.
-
Storage: If not for immediate use, flush the headspace of the vial with an inert gas (nitrogen or argon), seal tightly, and store at -20°C. For working solutions, it is recommended to make single-use aliquots.
Protocol 2: Assessment of this compound Stability by HPLC-ELSD
This method can be used to monitor the purity of the this compound standard over time and detect the presence of degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: A normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: Chloroform/Methanol (e.g., 95:5, v/v)
-
Mobile Phase B: Chloroform/Methanol/Water (e.g., 60:34:6, v/v/v)
-
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A.
-
Over 20-30 minutes, run a linear gradient to increase the percentage of the more polar Mobile Phase B to elute the lysophospholipid.
-
Include a column re-equilibration step at the end of the run.
-
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Procedure:
-
Inject a known concentration of the this compound standard.
-
Monitor the chromatogram for the main peak corresponding to this compound.
-
The appearance of new peaks, or a decrease in the area of the main peak over time, indicates degradation. Hydrolysis products like free fatty acids and oxidation products will have different retention times.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocl-journal.org [ocl-journal.org]
- 3. Effect of freezing rate on the stability of liposomes during freeze-drying and rehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of C18:1 Lyso PAF in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with C18:1 Lyso-PAF (1-O-(9Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine) in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my C18:1 Lyso-PAF precipitating in my aqueous buffer?
Q2: I dissolved my C18:1 Lyso-PAF in an organic solvent for a stock solution, but it crashes out when I dilute it into my aqueous buffer. What's happening?
This common issue is known as "solvent-shifting" precipitation. C18:1 Lyso-PAF is more soluble in organic solvents like ethanol or DMSO. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. If the final concentration of C18:1 Lyso-PAF in the aqueous buffer is above its solubility limit, it will precipitate. To avoid this, it is crucial to ensure that the final concentration of both the lipid and the organic solvent are low enough to maintain solubility.
Q3: What is the recommended maximum concentration of organic solvent (e.g., DMSO, ethanol) in a cell-based assay?
As a general guideline, the final concentration of DMSO or ethanol in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity. It is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the organic solvent.
Q4: Can I use heating or sonication to dissolve my C18:1 Lyso-PAF in an aqueous buffer?
Gentle heating (to around 37°C) and sonication can help to disperse C18:1 Lyso-PAF in aqueous solutions, particularly when using a co-solvent or a carrier protein like BSA.[1] However, if the compound precipitates upon cooling to room temperature, the solution is likely supersaturated and unstable. This can lead to precipitation during your experiment, affecting the actual concentration and potentially leading to inconsistent results.
Q5: How should I store my C18:1 Lyso-PAF solutions?
For long-term storage, C18:1 Lyso-PAF should be stored as a powder or in an organic solvent at -20°C.[2][3] Aqueous preparations are significantly less stable and are generally recommended for use within 24-48 hours when stored at 4°C.[1] The unsaturated oleoyl chain in C18:1 Lyso-PAF is susceptible to oxidation, so it is advisable to protect solutions from light and consider deoxygenating solvents for extended storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in aqueous buffer | Concentration exceeds the Critical Micelle Concentration (CMC) and solubility limit. | - Reduce the final concentration of C18:1 Lyso-PAF.- Use a carrier protein such as fatty acid-free Bovine Serum Albumin (BSA) to increase solubility (see Protocol 1).- Prepare the solution using a co-solvent system like ethanol:water (see Protocol 2). |
| Precipitation after diluting an organic stock solution into aqueous buffer | "Solvent-shifting" precipitation due to poor solubility in the final aqueous environment. | - Decrease the volume of the organic stock solution added to the aqueous buffer to keep the final organic solvent concentration low (ideally ≤ 0.1%).- Add the organic stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and avoid localized high concentrations.- Pre-complex the C18:1 Lyso-PAF with fatty acid-free BSA before adding to the final buffer (see Protocol 1). |
| Cloudy or hazy solution | Formation of large micelles or aggregates. | - The concentration may still be too high. Try further dilution.- If using a carrier, ensure the molar ratio of C18:1 Lyso-PAF to BSA is appropriate (e.g., 1:1 or lower).- The solution may need to be gently warmed (37°C) and sonicated to break up larger aggregates. |
| Inconsistent experimental results | Adsorption of the lipid to plastic or glass surfaces, leading to a lower effective concentration. | - Use low-adhesion microcentrifuge tubes and pipette tips.- Prepare solutions fresh and use them promptly.- Include a carrier protein like BSA in your buffer, which can help to prevent surface adsorption. A significant portion of a 5µM stock solution was found to stick to the wall of an Eppendorf vial within 30 minutes.[1] |
| Solution becomes unstable over time | Degradation of the lipid due to oxidation or pH instability. | - Prepare aqueous solutions fresh for each experiment.- Store stock solutions in an organic solvent under an inert atmosphere (e.g., argon or nitrogen) at -20°C.- Ensure the pH of the aqueous buffer is neutral, as non-neutral conditions can promote acyl migration.[1] |
Quantitative Data Summary
The solubility of C18:1 Lyso-PAF is highly dependent on the solvent system and the presence of carrier molecules. Below is a summary of reported solubility data for C18:1 Lyso-PAF and related compounds.
| Compound | Solvent/Buffer | Temperature | Maximum Solubility/CMC | Reference |
| 1-oleoyl-2-hydroxy-sn-glycero-3-phosphate (18:1 Lyso-PA) | Phosphate Buffered Saline (PBS), pH 7.2 with 0.1% (w/v) fatty acid-free BSA | Not Specified | Up to 0.3 mM (0.14 mg/mL) | [1] |
| 1-oleoyl-2-lyso-sn-glycero-3-phosphatidic acid | Water | 25°C | CMC: 0.346 mM | [4] |
| 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine (18:0 Lyso-PC) | Not Specified | Not Specified | CMC: 0.4 µM | [5] |
| 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (16:0 Lyso-PC) | Not Specified | Not Specified | CMC: 4-8.3 µM | [5] |
| C18:1 Lyso-PAF | Chloroform | Room Temperature | Soluble at all concentrations | [1] |
| C18:1 Lyso-PAF | Dimethylsulfoxide (DMSO) or Ethanol | Room Temperature | Limited solubility | [1] |
| C18:1 Lyso-PAF | Ethanol:Water (1:1, v/v) | Room Temperature (may require heating and sonication) | Completely soluble | [1] |
Experimental Protocols
Protocol 1: Solubilization of C18:1 Lyso-PAF using Fatty Acid-Free BSA
This protocol is recommended for preparing C18:1 Lyso-PAF solutions for cell-based assays where the presence of a carrier protein is acceptable.
Materials:
-
C18:1 Lyso-PAF (powder)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (200 proof)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
Water bath sonicator
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of C18:1 Lyso-PAF in ethanol.
-
Allow the vial of C18:1 Lyso-PAF powder to warm to room temperature before opening.
-
Weigh out the desired amount of C18:1 Lyso-PAF and dissolve it in ethanol to make a concentrated stock solution (e.g., 1-10 mg/mL). Ensure it is fully dissolved. This stock solution can be stored at -20°C.
-
-
Prepare a BSA solution.
-
Dissolve fatty acid-free BSA in your desired aqueous buffer (e.g., PBS or serum-free medium) to a concentration of 0.1-1% (w/v).
-
Gently warm the solution to 37°C to aid dissolution. Do not boil.
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Complex C18:1 Lyso-PAF with BSA.
-
In a sterile, low-adhesion tube, add the required volume of the BSA solution.
-
While vortexing the BSA solution gently, add the desired amount of the C18:1 Lyso-PAF ethanol stock solution dropwise. The final ethanol concentration should be kept as low as possible (e.g., <0.5%).
-
Incubate the mixture at 37°C for at least 30 minutes with occasional gentle mixing to allow for the formation of the lipid-BSA complex.
-
-
Prepare the final working solution.
-
The C18:1 Lyso-PAF:BSA complex solution can now be diluted to the final desired concentration in your experimental buffer or cell culture medium.
-
Protocol 2: Solubilization of C18:1 Lyso-PAF using an Ethanol:Water Co-solvent System
This method is suitable for applications where BSA is not desired. Caution should be exercised regarding the final ethanol concentration in the experiment.
Materials:
-
C18:1 Lyso-PAF (powder)
-
Ethanol (200 proof)
-
Sterile deionized water or desired aqueous buffer
-
Sterile, low-adhesion microcentrifuge tubes
-
Water bath sonicator
-
Vortex mixer
Procedure:
-
Prepare a 1:1 (v/v) ethanol:water solution.
-
Mix equal volumes of 200 proof ethanol and sterile deionized water.
-
-
Dissolve C18:1 Lyso-PAF.
-
Weigh the desired amount of C18:1 Lyso-PAF into a sterile, low-adhesion tube.
-
Add the 1:1 ethanol:water solution to the desired concentration.
-
Vortex thoroughly.
-
If the solution is not clear, gently warm it to 37°C and sonicate in a water bath sonicator for 5-10 minutes, or until the solution is clear.[1]
-
-
Prepare the final working solution.
-
This stock solution can then be diluted into your aqueous experimental buffer. Be mindful of the final ethanol concentration and perform dilutions slowly while vortexing to prevent precipitation.
-
Signaling Pathways and Experimental Workflows
Lyso-PAF Signaling Pathways
C18:1 Lyso-PAF can exert its biological effects through signaling pathways that are independent of the Platelet-Activating Factor Receptor (PAFR).
References
- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
Optimizing lipid extraction to prevent C18:1 Lyso PAF degradation.
This guide provides troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals to prevent the degradation of C18:1 Lyso PAF during lipid extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to degradation and poor recovery during extraction?
C18:1 Lyso-platelet-activating factor (Lyso-PAF) is a lysophospholipid and a metabolite of Platelet-Activating Factor (PAF).[1] Its degradation and poor recovery during lipid extraction are primarily due to two factors:
-
Hydrophilic Nature : As a lysophospholipid, Lyso-PAF is more hydrophilic (water-soluble) than many other lipids.[2][3] This property makes it less efficiently extracted by traditional biphasic solvent systems like the original Bligh and Dyer method, where it may be lost in the aqueous phase.[2][4]
-
Chemical Instability : The ester linkages in phospholipids are susceptible to hydrolysis under acidic or alkaline conditions, which can be introduced during certain extraction modifications.[2][4] This can lead to the artificial generation or degradation of lysophospholipids, compromising the accuracy of the results.[4] Furthermore, oxidation of the fatty acid double bond can occur under oxidizing conditions.[5]
Q2: Which lipid extraction method is generally recommended for this compound?
There is no single universal method, as the optimal choice depends on the sample matrix. However, for lysophospholipids like Lyso-PAF, methods that account for their hydrophilicity are preferred.
-
Modified Folch or Acidified Bligh-Dyer : The standard Folch and acidified Bligh-Dyer methods are often effective for extracting a broad range of lipid classes, including lyso-lipids.[6][7] Modifications to the Folch technique, such as re-extracting the aqueous phase with an acidified organic phase, can significantly improve the recovery of lysophospholipids to near-complete levels.[4]
-
Methanol (MeOH) Method : A simple, single-phase extraction using only methanol has been developed for blood samples.[2][3] This method is rapid, involves minimal steps, and shows good reproducibility for extracting lysophospholipids.[2][3]
Q3: How does pH impact the stability and recovery of this compound during extraction?
The pH of the extraction solvent is a critical factor.
-
Degradation : Extreme acidic or alkaline conditions can induce the hydrolysis of phospholipids, leading to the artificial formation of lysophospholipids from their diacyl counterparts or complete degradation of the molecule.[2][4]
-
Recovery : Mild acidification of the solvent mixture (e.g., using HCl or citric acid) can improve the recovery of certain lysophospholipids.[2] This works by neutralizing the charge on the phosphate group, making the molecule more lipophilic and forcing it to partition into the organic solvent phase.[2][3] However, this must be carefully controlled to avoid hydrolysis.[4]
Q4: What are the common signs of this compound degradation in my experimental results?
Signs of degradation or poor extraction efficiency include:
-
Low signal intensity or poor recovery of this compound compared to expected levels or internal standards.
-
High variability in quantitative results between replicate samples.
-
Appearance of artifactual peaks in mass spectrometry data, which may correspond to hydrolysis or oxidation byproducts.[4]
Q5: How should I handle and store my samples prior to extraction to ensure this compound stability?
Proper sample handling is crucial to prevent enzymatic degradation and chemical modifications before extraction begins.
-
Quench Enzymatic Activity : Immediately after collection, enzymatic activity should be halted. This can be achieved by flash-freezing samples in liquid nitrogen or by immediate homogenization in cold organic solvents like methanol.[8]
-
Storage Conditions : Store samples at -80°C until analysis.[8] For long-term stability, lipid extracts should be stored under an inert gas (nitrogen or argon) in an organic solvent, protected from light, at -20°C or lower.[8]
-
Avoid Freeze-Thaw Cycles : Aliquot samples to avoid multiple freeze-thaw cycles, which can accelerate lipid degradation.[8]
-
Use of Additives : Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of unsaturated fatty acid chains.[6]
Troubleshooting Guide
Problem: Low Recovery or Yield of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Extraction Method | The chosen method may be unsuitable for hydrophilic lysophospholipids. Standard Bligh & Dyer is known for poor lysophospholipid recovery.[2][4] |
| Solution 1: Switch to a modified Folch extraction that includes re-extraction of the aqueous phase with acidified solvent.[4] | |
| Solution 2: For plasma or serum, consider the single-phase Methanol (MeOH) method for its simplicity and efficiency.[2][3] | |
| Solution 3: Use an acidified Bligh & Dyer protocol to improve partitioning into the organic phase.[6][7] | |
| Losses During Phase Separation | This compound may remain in the aqueous/protein layer due to its hydrophilic nature. |
| Solution: After removing the initial organic phase, re-extract the remaining aqueous phase and tissue pellet multiple times with the organic solvent. A final re-extraction with an acidified solvent can recover residual lysophospholipids.[4] | |
| Enzymatic Degradation | Phospholipases in the sample may have degraded the target analyte before or during extraction.[8] |
| Solution: Ensure rapid quenching of enzymatic activity post-collection by flash-freezing in liquid nitrogen or homogenizing in ice-cold methanol.[8] Perform the entire extraction procedure on ice or at 4°C. | |
| Adsorption to Surfaces | Lysophospholipids can adsorb to glass and plastic surfaces, especially from dilute solutions.[5] |
| Solution: Use low-adsorption labware (e.g., silanized glass vials). Include a carrier lipid or protein like bovine serum albumin (BSA) in buffers if compatible with downstream analysis.[5] |
Problem: High Variability Between Sample Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Differences in time from collection to quenching or variable freeze-thaw cycles can cause significant variation.[8] |
| Solution: Standardize the pre-analytical workflow for all samples. Aliquot samples upon collection to eliminate freeze-thaw cycles.[8] | |
| Incomplete Extraction | Inefficient or inconsistent homogenization or vortexing can lead to variable extraction efficiency. |
| Solution: Ensure the sample is completely homogenized in the initial solvent. Use a consistent and sufficient vortexing/mixing time for all samples. | |
| Phase Separation Issues | Incomplete phase separation or inconsistent sampling from the organic layer can introduce variability. |
| Solution: Centrifuge samples adequately to achieve a sharp interface between layers. Carefully collect the organic (lower) phase, avoiding the interface. Consider re-extracting the aqueous phase to capture all analyte.[4] |
Data Summary
Table 1: Comparison of Lipid Extraction Methods for Lysophospholipid Recovery
| Extraction Method | Typical Recovery of Lysophospholipids | Key Advantages | Key Disadvantages |
| Standard Bligh & Dyer | Poor to Partial (can be <75%)[2][4] | Widely used, good for major membrane lipids.[2] | Inefficient for more hydrophilic lysophospholipids.[2] |
| Standard Folch | Partial to Good | Effective for a broad range of lipids.[6] | Can still result in losses of lysophospholipids to the aqueous phase.[4] |
| Acidified Bligh & Dyer | Good to Excellent[6][7] | Improves recovery of acidic and charged lipids.[2] | Risk of acid-induced hydrolysis if not carefully controlled.[2][4] |
| Modified Folch (with re-extraction) | Excellent (~97-100%)[4] | Provides virtually complete extraction.[4] | More time-consuming and involves multiple steps.[4] |
| Methanol (MeOH) Method | Good to Excellent[2][3] | Extremely simple, fast, and reproducible for blood samples.[2] | May not be suitable for all tissue types. |
| Acidic Butanol | Excellent | Effective for complete extraction.[4] | Can cause significant hydrolysis of plasmalogens, creating artifactual lysophospholipids.[4] |
Experimental Protocols
Protocol 1: Modified Folch Method for High-Recovery of Lyso-PAF
This protocol is adapted from methodologies designed to achieve complete recovery of lysophospholipids from tissues.[4]
-
Homogenization : Homogenize the tissue sample (e.g., 100 mg) in 2 mL of an ice-cold chloroform:methanol mixture (2:1, v/v).
-
Biphasic System Formation : Add 0.4 mL of saline solution (e.g., 0.9% NaCl) to the homogenate. Vortex thoroughly for 1 minute.
-
Phase Separation : Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Initial Organic Phase Collection : Carefully collect the lower organic phase (lipid extract) into a clean tube.
-
Re-extraction (x2) : Add 1 mL of the theoretical lower phase (chloroform) to the remaining upper aqueous phase and tissue pellet. Vortex for 1 minute and centrifuge again. Collect the lower phase and pool it with the first extract. Repeat this step once more.
-
Acidified Re-extraction : Add 1 mL of the theoretical lower phase containing HCl (e.g., prepared with a small volume of concentrated HCl). Vortex and centrifuge.
-
Neutralization : Collect this final acidic extract and immediately neutralize it with ammonia vapor before pooling it with the preceding extracts. This step is critical to prevent acid-induced degradation during solvent evaporation.
-
Drying : Evaporate the pooled organic solvent under a stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried lipid film in an appropriate solvent for your analytical platform (e.g., methanol for LC-MS).
Protocol 2: Simple Methanol (MeOH) Method for Plasma/Serum
This protocol is ideal for high-throughput analysis of blood samples.[2][3]
-
Preparation : In a microcentrifuge tube, add 1 mL of ice-cold methanol containing an appropriate internal standard (e.g., 12:0 LPC).
-
Sample Addition : Add 2-10 µL of plasma or serum to the methanol.
-
Extraction : Vortex the mixture vigorously for 30 seconds.
-
Incubation : Incubate the mixture on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation : Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
Supernatant Collection : Carefully collect the supernatant, which contains the extracted lipids.
-
Analysis : The supernatant can be directly used for analysis (e.g., injection for LC-MS/MS).
Visualizations
Experimental and logical workflows
Caption: Optimized workflow for this compound extraction.
References
- 1. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PAF Receptor Activation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with in vitro Platelet-Activating Factor (PAF) receptor activation assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro assays to measure PAF receptor activation?
A1: The most common in vitro assays for measuring PAF receptor activation include calcium mobilization assays, inositol monophosphate (IP-1) accumulation assays, and β-arrestin recruitment assays. Each of these assays measures a different downstream event in the PAF receptor signaling cascade.
Q2: Which cell lines are suitable for PAF receptor activation assays?
A2: A variety of cell lines can be used, depending on whether they endogenously express the PAF receptor or require transient or stable transfection. Commonly used cell lines include HEK293T, CHO, and various immune cell lines like neutrophils and macrophages. The choice of cell line can impact the signaling pathway observed.
Q3: What is a typical EC50 value for PAF in these assays?
A3: The EC50 value for PAF can vary depending on the assay, cell line, and specific experimental conditions. However, it typically falls in the nanomolar range.
Q4: How does the PAF receptor signal intracellularly?
A4: The PAF receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gi/o proteins.[1] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] Gi coupling can lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, receptor activation can lead to the recruitment of β-arrestins, which are involved in receptor desensitization and internalization.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during PAF receptor activation assays.
Q1: Why is the background signal in my assay too high?
A1: High background signal can obscure the specific signal from PAF receptor activation and can be caused by several factors. These include the constitutive activity of the receptor, especially when overexpressed, suboptimal assay conditions, or issues with the assay reagents.[4] Serum components can sometimes activate GPCRs, leading to a high background.[4]
Q2: What should I do if I observe a low signal-to-noise ratio?
A2: A low signal-to-noise ratio can make it difficult to distinguish a real signal from background noise. This can be caused by low receptor expression, poor cell health, incorrect reagent concentrations, or suboptimal incubation times. The expression level of the fluorescent reporter and the sensitivity of the detection method are key factors.
Q3: My dose-response curve looks unusual or is not sigmoidal. What could be the cause?
A3: An atypical dose-response curve can result from several issues, including compound solubility problems, cytotoxicity at high concentrations, or complex pharmacological behavior such as partial agonism or allosteric modulation. It is also important to ensure that the assay is performed under equilibrium conditions, as rapid signaling systems like calcium mobilization can be influenced by non-equilibrium conditions.[5]
Q4: The results from my assay are not reproducible. What are the likely sources of variability?
A4: Poor reproducibility can stem from inconsistent cell culture practices, such as variations in cell density, passage number, and serum starvation times.[4][6] Other sources of variability include inconsistencies in reagent preparation, incubation times, and temperature. Batch effects in plates and reagents can also contribute to a lack of reproducibility.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Constitutive receptor activity | Optimize receptor expression levels by titrating transfection DNA or selecting a stable clone with lower expression.[4] |
| Serum-induced activation | Perform serum starvation for 2-24 hours before the assay.[4] | |
| Excess template DNA in qPCR-based assays | Dilute samples to reduce background from non-specific dye binding.[7] | |
| Low Signal-to-Noise Ratio | Low receptor expression | Ensure efficient transfection or use a cell line with higher endogenous receptor levels. |
| Suboptimal cell density | Perform a cell titration experiment to find the optimal cell number per well.[4] | |
| Insufficient agonist stimulation | Optimize agonist concentration and incubation time. | |
| Atypical Dose-Response Curve | Compound precipitation at high concentrations | Check the solubility of your test compounds in the assay buffer. |
| Cell toxicity | Perform a cytotoxicity assay to assess the health of the cells at the highest compound concentrations. | |
| Non-equilibrium conditions in kinetic assays | For calcium assays, analyze the signal at different time points to understand the kinetics of the response.[5] | |
| Poor Reproducibility | Inconsistent cell passage number | Use cells within a defined, narrow passage number range for all experiments.[8] |
| Variations in cell density | Ensure consistent cell seeding density across all plates and experiments.[9] | |
| Temperature fluctuations | Maintain consistent temperatures during incubations and plate reading. |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAF receptor activation.
Methodology:
-
Cell Plating: Seed cells expressing the PAF receptor into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate according to the dye manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of PAF or test compounds.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compounds and immediately begin kinetic measurement of fluorescence changes over time.[10][11]
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50.
IP-1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, which is produced upon Gq-coupled receptor activation.
Methodology:
-
Cell Plating: Seed cells into a suitable multi-well plate and culture overnight.
-
Cell Stimulation: Remove the culture medium and add stimulation buffer containing a range of concentrations of PAF or test compounds, along with lithium chloride (LiCl) to inhibit IP-1 degradation.[12] Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[13]
-
Cell Lysis and Detection: Lyse the cells and detect IP-1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's protocol.[12][13]
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP-1 produced.[12] Convert the raw data to IP-1 concentrations using a standard curve and plot against the agonist concentration to determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAF receptor, a key event in receptor desensitization and signaling.
Methodology:
-
Cell Line: Use a cell line engineered to express the PAF receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.[8]
-
Cell Plating: Seed the cells in a multi-well plate and culture overnight.
-
Compound Addition: Add PAF or test compounds at various concentrations and incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., chemiluminescence). The signal intensity is proportional to the extent of β-arrestin recruitment.[3]
-
Data Analysis: Plot the signal against the compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: PAF Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different densities of human eosinophils respond differently to PAF and IL-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pcrbio.com [pcrbio.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
Minimizing sample contamination in Lyso-PAF analysis.
Welcome to the technical support center for Lyso-PAF (Lysophosphatidylcholine with an ether linkage) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample contamination and ensure accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in Lyso-PAF analysis?
A1: Contamination in Lyso-PAF analysis can originate from various sources throughout the experimental workflow. The most common culprits include:
-
Labware: Plasticizers and other compounds can leach from plastic tubes, pipette tips, and vials, interfering with mass spectrometry analysis.[1][2][3] Polypropylene microcentrifuge tubes, for instance, have been shown to introduce hundreds of contaminant features.[1]
-
Solvents and Reagents: Impurities in solvents, even those of high grade, can introduce background noise.[4][5] Water used for preparing buffers and reagents can also be a source of contamination.[4][6]
-
Environment: Airborne particles, dust, and residues on lab surfaces can settle into samples.[7][8]
-
Analyst-derived Contamination: Skin cells, hair, and residues from gloves can introduce keratins, lipids, and other biomolecules into the sample.[5]
Q2: How can I prevent contamination from plasticware?
A2: To minimize contamination from plasticware, it is highly recommended to:
-
Use borosilicate glassware or siliconized polypropylene tubes for sample collection, extraction, and storage.[9]
-
If plasticware is unavoidable, select high-quality tubes from reputable manufacturers and test different batches for leachables.[1][3]
-
Rinse all tubes and vials with a high-purity solvent before use.
-
Avoid prolonged storage of samples in plastic containers.
Q3: What grade of solvents should I use for Lyso-PAF extraction and analysis?
A3: Always use MS-grade or HPLC-grade solvents for all steps of your workflow, including sample extraction and mobile phase preparation.[10] This minimizes the introduction of chemical impurities that can interfere with your analysis.[4]
Q4: What are best practices for sample handling to avoid contamination?
A4: Adhering to strict sample handling protocols is crucial. Key practices include:
-
Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves and change them frequently, especially between samples.[5][7][11] A clean lab coat is also essential.[11]
-
Clean Workspace: Perform sample preparation in a clean, controlled environment, such as a laminar flow hood or a designated clean area, to minimize airborne contamination.[8][11] Regularly clean work surfaces with appropriate solutions like 70% ethanol.[8]
-
Proper Pipetting: Use filtered pipette tips to prevent cross-contamination between samples.
-
Vial Management: Keep sample vials capped whenever possible and avoid leaving them open to the environment for extended periods.[7]
Q5: How can I detect and identify contamination in my Lyso-PAF samples?
A5: The use of blank samples is essential for identifying contamination.[2] It is recommended to include several types of blanks in your experimental runs:
-
Solvent Blank: An aliquot of the final solvent used to resuspend the sample, run to check for solvent-borne contaminants.
-
Extraction Blank (Method Blank): A sample that goes through the entire extraction procedure without any biological material. This helps identify contaminants introduced during sample preparation.[2]
-
Instrument Blank: A run with no injection to assess the baseline noise of the mass spectrometer.
Troubleshooting Guides
Issue 1: High Background Signal in Mass Spectrometry Data
-
Symptom: The chromatogram shows a high baseline or numerous non-specific peaks, making it difficult to identify and quantify the Lyso-PAF signal.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminated Solvents | Use fresh, high-purity, MS-grade solvents for mobile phase preparation and sample resuspension.[4] | Solvents can absorb impurities from the air or leach them from storage bottles over time.[5] |
| Leaching from Labware | Re-run a blank extraction using borosilicate glass tubes instead of plastic tubes.[1][3] | Plasticizers and other chemicals from polypropylene tubes are a common source of high background.[1] |
| Environmental Contamination | Thoroughly clean the workspace and prepare samples in a laminar flow hood.[8] | Airborne dust and particles can introduce a wide range of contaminants.[8] |
| Carryover from Previous Injection | Run several instrument blanks between samples. | Residual analytes from a previous, more concentrated sample can be retained in the injection port or column. |
Issue 2: Inconsistent or Non-Reproducible Lyso-PAF Quantification
-
Symptom: Significant variability in Lyso-PAF levels is observed between technical replicates or across different batches of samples.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Handling | Standardize the entire workflow, from sample collection to extraction.[12][13] Ensure consistent timing for each step. | Variations in incubation times, temperatures, or centrifugation speeds can affect analyte recovery.[12] |
| Cross-Contamination | Use fresh, filtered pipette tips for each sample and reagent. | Reusing pipette tips is a primary route for transferring material between samples. |
| Pre-analytical Variables | Standardize patient/subject conditions prior to sample collection (e.g., fasting, rest).[14][15] | Physiological factors like diet and exercise can influence lipid profiles.[14] |
| Batch Effects | Process all samples in a single batch if possible. If not, include quality control (QC) samples in each batch to monitor and correct for batch-to-batch variation.[16] | Processing samples on different days or with different reagent lots can introduce systematic variation.[16] |
Experimental Protocols
Protocol: Contamination-Minimized Lyso-PAF Extraction from Plasma/Serum
This protocol is a modified version of a common lipid extraction method, with additional steps to minimize contamination.
Materials:
-
Plasma or serum sample
-
MS-grade Methanol (MeOH)[9]
-
Internal Standard (e.g., 12:0 LPC) in MS-grade MeOH[9]
-
Borosilicate glass or siliconized polypropylene tubes[9]
-
Filtered pipette tips
-
Microcentrifuge
Procedure:
-
Preparation: Work in a clean environment (e.g., laminar flow hood). Wear powder-free nitrile gloves.[7][11]
-
Aliquoting: Add 2 µL of plasma or serum to a pre-cleaned borosilicate glass or siliconized tube.[9]
-
Internal Standard Addition: Add 1 mL of MS-grade MeOH containing the internal standard (e.g., 100 pmol of 12:0 LPC) to the sample tube.[9]
-
Vortexing: Vortex the mixture thoroughly to ensure protein precipitation and lipid extraction.
-
Incubation: Incubate the mixture on ice for 10 minutes.[9]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean glass or siliconized tube, avoiding disturbance of the protein pellet.
-
Analysis: The supernatant is now ready for direct MS analysis.[9]
Visualizations
Caption: Workflow for minimizing contamination in Lyso-PAF analysis.
Caption: Troubleshooting logic for high background signals.
References
- 1. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - American Chemical Society - Figshare [acs.figshare.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cib.csic.es [cib.csic.es]
- 8. blog.omni-inc.com [blog.omni-inc.com]
- 9. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. Pre-analytical and Analytical Variables Affecting the Measurement of Plasma-Derived Microparticle Tissue Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preanalytical Variables and Biological Variation | Basicmedical Key [basicmedicalkey.com]
- 15. journaldamc.com [journaldamc.com]
- 16. Exploring Sample Storage Conditions for the Mass Spectrometric Analysis of Extracted Lipids from Latent Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the sensitivity of C18:1 Lyso PAF detection by LC-MS/MS.
Welcome to the technical support center for the LC-MS/MS analysis of 1-O-oleoyl-sn-glycero-3-phosphocholine (C18:1 Lyso PAF). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound, also known as 1-O-oleoyl-sn-glycero-3-phosphocholine, is a lysophospholipid. It serves as both a key metabolic precursor and a hydrolysis product of Platelet-Activating Factor (PAF), a potent lipid mediator involved in numerous physiological and pathological processes, including inflammation, platelet aggregation, and allergic responses.[1][2] Accurate and sensitive quantification is crucial for understanding its role in disease and for the development of therapeutics targeting these pathways.
Q2: What are the primary challenges in achieving high sensitivity for this compound by LC-MS/MS?
The main challenges include:
-
Ion Suppression: Biological matrices like plasma are rich in other phospholipids (e.g., phosphatidylcholines) that can co-elute and compete with this compound for ionization, leading to a significant drop in signal intensity.[3][4][5]
-
Low Endogenous Concentrations: this compound is often present at very low levels in biological samples, requiring highly sensitive detection methods.
-
Chromatographic Performance: As a phospholipid, it can exhibit poor peak shape due to interactions with metallic components of the LC system, such as stainless steel frits and columns.[6]
-
Sample Preparation: Inefficient extraction can lead to low recovery, while harsh conditions (e.g., strong acids) can cause degradation of the analyte.[7]
Q3: What are the recommended precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of this compound?
For positive electrospray ionization (+ESI), the most common approach is to monitor the protonated precursor ion and its characteristic phosphocholine headgroup fragment.
| Analyte | Precursor Ion [M+H]⁺ | Product Ion | Typical Collision Energy (eV) |
| This compound | m/z 508.4 | m/z 184.1 | 25-40 (Requires optimization) |
| This table provides starting points; collision energy must be optimized on your specific instrument. |
The m/z 184 fragment is a hallmark of glycerophosphocholines and is a result of the cleavage of the phosphocholine headgroup.[3][8]
Q4: Should I use positive or negative ion mode for this compound detection?
Positive ion mode is generally preferred and more common for this compound and other phosphatidylcholine-containing lipids due to the high ionization efficiency of the positively charged quaternary amine in the choline headgroup. This mode typically yields the highly specific and abundant m/z 184 product ion, which is excellent for quantification.[3][9] While negative ion mode can also be used and may provide complementary structural information, positive mode often delivers superior sensitivity for this class of compounds.[5]
Troubleshooting Guides
This section addresses specific issues encountered during the analysis of this compound.
Issue 1: Low or No Signal Intensity
Question: My signal for this compound is extremely weak or completely absent. What are the first things I should check?
Answer: A lack of signal can stem from issues with the MS instrument, the LC separation, or the sample itself. Follow a systematic approach to diagnose the problem.
Initial Checks:
-
Mass Spectrometer Performance: Confirm the instrument is functioning correctly by infusing a tuning solution or a standard of a known compound. If the instrument fails its performance check, it may require maintenance such as cleaning the ion source or optics.[10]
-
Analyte Standard: Directly infuse a fresh, known-concentration standard of this compound to verify its response and optimize MS parameters (e.g., capillary voltage, gas flows, temperatures, and collision energy).[11] This ensures the issue is not simply a degraded or incorrectly prepared standard.
-
LC System: Check for basic LC issues such as leaks, incorrect mobile phase composition, or a malfunctioning pump. Ensure the flow rate is stable.[12]
If initial checks pass, the problem is likely method-related. The following diagram outlines a logical troubleshooting workflow.
Issue 2: High Background Noise and Suspected Ion Suppression
Question: My chromatograms have a very high baseline, and my analyte signal decreases when I inject a biological sample compared to a pure standard. How can I fix this?
Answer: This is a classic symptom of ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the MS source.[4][13] Phospholipids are a major cause of ion suppression in biological sample analysis.[3][4]
Confirmation and Mitigation Strategies:
-
Post-Column Infusion: To confirm ion suppression, perform a post-column infusion experiment. Infuse a constant flow of this compound standard into the MS source while injecting a blank matrix sample (e.g., protein-precipitated plasma) onto the LC column. A dip in the constant signal trace where matrix components elute confirms ion suppression.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Protein Precipitation (PPT) is often insufficient: While PPT removes proteins, it leaves behind high concentrations of other lipids and salts that cause suppression.[3]
-
Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques are more effective at removing interfering phospholipids and salts than simple protein precipitation.[13][14]
-
-
Optimize Chromatography: Adjust your LC gradient to chromatographically separate this compound from the bulk of the other phospholipids. Lysophospholipids tend to elute earlier than more abundant diacyl-phospholipids in reversed-phase chromatography.[5] Extending the gradient or using a more retentive column can improve separation.
-
Reduce Injection Volume: Injecting a smaller volume of the sample can lessen the total amount of matrix components entering the MS source, thereby reducing the suppression effect.
Issue 3: Poor Chromatographic Peak Shape (Tailing, Broadening)
Question: My peak for this compound is tailing badly. What causes this and how can I improve it?
Answer: Peak tailing for phospholipids is often caused by secondary interactions with active sites in the LC flow path or column.
Potential Causes and Solutions:
-
Interaction with Metal Surfaces: Phosphates in the lipid headgroup can chelate with metal ions on stainless steel surfaces (e.g., column frits, tubing), causing peak tailing and signal loss.[6]
-
Solution: Use a bio-inert or PEEK-lined LC system and columns designed for biocompatible applications. These systems minimize exposed metal surfaces, leading to significantly improved peak shape and recovery for phosphorylated analytes.[6]
-
-
Column Contamination: Buildup of matrix components on the column inlet frit or stationary phase can create active sites and distort peak shape.
-
Solution: Always use a guard column and change it regularly.[14] Develop a robust column washing procedure to be run between analytical batches.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase conditions.[14]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and any exposed silanols on the column, leading to secondary interactions.
Issue 4: Poor Reproducibility and Carryover
Question: I am seeing significant variation in peak area between replicate injections and suspect sample carryover. What should I do?
Answer: Poor reproducibility can be caused by carryover, sample degradation, or inconsistent sample introduction.
Troubleshooting Steps:
-
Address Carryover: Lipids are notoriously "sticky" and can adsorb to surfaces in the autosampler and injector.
-
Solution: Develop a rigorous needle wash protocol for your autosampler. Use a strong wash solvent, such as a mixture of isopropanol, acetonitrile, and methanol.[9] Injecting blank solvent samples after high-concentration standards or samples can help quantify and diagnose carryover.
-
-
Check Sample Stability: Lysophospholipids can be susceptible to degradation.
-
Solution: Keep samples cold (4°C) in the autosampler. Limit the time samples sit in the autosampler before injection. Perform stability tests to ensure analytes are stable under your storage and analysis conditions.[17]
-
-
Vial and Cap Contamination: Contaminants like polymers or slip agents can leach from vial septa and cause ion suppression, leading to variable results, especially with repeated injections from the same vial.[18]
-
Solution: Use high-quality vials and caps specifically designed for LC-MS. Test different septa materials if contamination is suspected.
-
Experimental Protocols & Data
Protocol 1: Lipid Extraction from Human Plasma using MTBE
This protocol is adapted from methods designed for comprehensive lipid analysis and is effective for extracting this compound while minimizing matrix effects.[19]
-
Preparation: To 50 µL of plasma in a glass tube, add 200 µL of cold methanol. Vortex for 10 seconds to precipitate proteins.
-
Extraction: Add 750 µL of cold methyl-tert-butyl ether (MTBE). Vortex thoroughly for 1 minute and then shake for 10 minutes at 4°C.
-
Phase Separation: Add 180 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and then centrifuge at >14,000 x g for 5 minutes.
-
Collection: Two distinct phases will be visible. Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your initial LC mobile phase (e.g., 9:1 Methanol/Toluene or Acetonitrile/Isopropanol 1:1).
Data Presentation: LC & MS Parameters
The following tables provide recommended starting conditions and modifier comparisons for your method development.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm) | Provides good retention and separation for lipids.[19] |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Volatile buffer system that provides good peak shape and ionization efficiency in +ESI mode.[15][20] |
| Mobile Phase B | 90:10 Isopropanol/Acetonitrile with 10 mM Ammonium Formate + 0.1% Formic Acid | Strong organic solvent for eluting lipids.[15][19] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 50 - 65 °C | Higher temperatures reduce mobile phase viscosity and can improve peak shape.[15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for choline-containing lipids. |
| Gas Temp. | 300 - 350 °C | Needs optimization for effective desolvation.[11] |
| Gas Flow | 8 - 12 L/min | Needs optimization for effective desolvation.[11] |
| Capillary Voltage | 3500 - 4500 V | Optimize for maximum signal of this compound standard. |
Table 2: Comparison of Common Mobile Phase Modifiers for +ESI
| Modifier | Typical Conc. | Advantages | Disadvantages |
| Formic Acid | 0.1% | Promotes protonation [M+H]⁺, good volatility.[21] | Can cause ion suppression for some compounds compared to buffered systems. |
| Ammonium Formate | 5 - 10 mM | Provides buffering capacity, improves peak shape, promotes formation of [M+H]⁺ and [M+NH₄]⁺ adducts.[16][20] | Requires careful pH adjustment if used with acid/base. |
| Ammonium Acetate | 5 - 10 mM | Good buffering agent, volatile.[16] | May be slightly less effective than formate for protonation in some cases. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent for chromatography (ion-pairing). | Not Recommended. Causes severe ion suppression in ESI-MS.[21] |
References
- 1. Analysis of lyso-platelet activating factor by negative ion gas chromatography/mass spectrometry of the nitrobenzal acetal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. littlemsandsailing.com [littlemsandsailing.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
Best practices for handling and storing lyophilized C18:1 Lyso PAF.
This technical support center provides best practices for handling and storing lyophilized C18:1 Lyso PAF, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
1. How should lyophilized this compound be stored upon receipt?
Lyophilized this compound should be stored at -20°C immediately upon receipt.[1][2][3][4] It is important to protect it from moisture as the compound is hygroscopic.[3][4]
2. What is the stability of lyophilized this compound under recommended storage conditions?
When stored at -20°C, lyophilized this compound is stable for at least one year.[1][2][3][4] For long-term storage of lyophilized lipids, temperatures of -20°C or -80°C are recommended, which can preserve stability for up to 10 years.
3. How do I properly reconstitute lyophilized this compound?
Before opening the vial, it is recommended to centrifuge it briefly (e.g., 12,000 x g for 20 seconds) to ensure that all the lyophilized powder is at the bottom.[5] For reconstitution in an organic solvent, chloroform can be used.[6] For use in biological assays, reconstituting in a biologically compatible solvent is necessary. The solubility in solvents like DMSO or ethanol may be limited. A common approach for similar lipids is to dissolve them in an ethanol:water (1:1, v/v) mixture, which may require gentle heating and sonication to fully disperse the lipid.[1]
4. Can I store this compound after it has been reconstituted?
Yes. For reconstituted this compound in an organic solvent, it is best to store it in a glass container with a Teflon-lined cap at -20°C.[7] Storage below -30°C is not recommended unless the solution is in a sealed glass ampoule.[7] Aqueous preparations of similar lipids are generally stable for 24-48 hours when stored at 4°C.[1] It is not recommended to store lipids as aqueous suspensions for long periods due to the risk of hydrolysis.[7]
5. What is the recommended solvent for creating a stock solution for biological experiments?
For biological experiments, if direct dissolution in aqueous buffer is not efficient, a two-step process is recommended. First, dissolve the this compound in a water-miscible organic solvent such as ethanol. Then, this stock solution can be diluted into the aqueous buffer. To improve solubility and prevent micelle formation at concentrations above the critical micelle concentration (CMC), it is beneficial to add the lipid solution to a buffer containing a carrier protein, such as fatty acid-free bovine serum albumin (BSA).[1] A final concentration of 0.1% BSA in the buffer can aid in keeping the lipid monomeric and available for interaction with biological systems.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty dissolving lyophilized powder in aqueous buffer. | This compound has limited solubility in aqueous solutions. | Reconstitute in an organic solvent like chloroform first, then evaporate the solvent and resuspend in the desired buffer.[6] Alternatively, for biological applications, prepare a stock solution in ethanol and dilute into your aqueous buffer, preferably containing 0.1% fatty acid-free BSA.[1] Sonication may also help to disperse the lipid.[1] |
| Precipitate forms when adding the lipid stock to the aqueous buffer. | The concentration of the lipid in the aqueous buffer is above its critical micelle concentration (CMC), leading to the formation of insoluble aggregates. | Reduce the final concentration of this compound in the aqueous buffer. Use a carrier protein like fatty acid-free BSA in the buffer to increase the apparent solubility of the lipid.[1] |
| Loss of compound and inconsistent results in experiments. | This compound, like other lipids, can adhere to the surfaces of plastic and glass vials, especially in dilute solutions.[1] | To minimize adsorption, consider using siliconized glassware. When preparing dilute solutions for experiments, incorporating a carrier protein like fatty acid-free BSA can also help prevent the lipid from sticking to surfaces.[1] |
| Degradation of the compound in solution. | Unsaturated lipids are susceptible to oxidation and hydrolysis. | For organic solutions, store under an inert gas like argon or nitrogen.[7] For aqueous solutions, prepare them fresh and use them within 24-48 hours.[1] Avoid storing in aqueous solutions for extended periods. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Lyophilized) | -20°C | [1][2][3][4] |
| Stability (Lyophilized) | ≥ 1 year | [1][2][3][4] |
| Purity | >99% | [1][2] |
| Molecular Weight | 507.684 g/mol | [1][3] |
| Synonyms | 1-O-(9Z)octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, PC(18:1(9Z)e/0:0) | [1][3] |
Experimental Protocols
Protocol 1: Eosinophil Degranulation Assay
This protocol is adapted from studies on the effect of Lyso-PAF on eosinophil degranulation.[3]
1. Cell Preparation:
-
Isolate human eosinophils from peripheral blood.
-
Resuspend the cells in RPMI-1640 medium without phenol red at a concentration of 250,000 cells/mL.
2. Assay Procedure:
-
Add 100 µL of the cell suspension to each well of a microtiter plate.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and then dilute it to the final desired concentrations in RPMI-1640.
-
Add 1 µL of the this compound solution or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
3. Measurement of Degranulation (Eosinophil Peroxidase - EPO Assay):
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
To measure EPO release, use an o-phenylenediamine (OPD) reagent.
-
The results can be expressed as a percentage of the total EPO released from cells lysed with a detergent like SDS.
Protocol 2: Analysis of Lyso-PAF to PAF Conversion
This protocol outlines a general method to study the conversion of Lyso-PAF to Platelet-Activating Factor (PAF), which can be analyzed by Thin Layer Chromatography (TLC).
1. Reaction Setup:
-
In a microcentrifuge tube, combine the enzyme source (e.g., cell lysate or purified enzyme) with a reaction buffer.
-
Add this compound to the reaction mixture to a final concentration appropriate for the enzyme being studied.
-
To initiate the reaction, add the acetyl donor (e.g., acetyl-CoA).
-
Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).
2. Reaction Termination and Extraction:
-
Stop the reaction by adding a solvent mixture to extract the lipids, such as a Bligh-Dyer extraction (chloroform:methanol:water).
3. TLC Analysis:
-
Spot the lipid extract onto a silica TLC plate.
-
Include standards for both this compound and C18:1 PAF for comparison.
-
Develop the TLC plate using an appropriate solvent system that separates Lyso-PAF and PAF.
-
Visualize the spots using a suitable method, such as iodine vapor or a specific phospholipid stain. The conversion can be quantified by comparing the intensity of the product spot to the substrate spot.
Visualizations
Caption: Workflow for handling and storing lyophilized this compound.
Caption: Role of this compound in the PAF biosynthesis remodeling pathway.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Mouse and human eosinophils degranulate in response to PAF and lysoPAF via a PAF-receptor independent mechanism: evidence for a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Acyl Migration in Lysophospholipids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of acyl migration in lysophospholipids during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in lysophospholipids and why is it a concern?
A1: Acyl migration is a non-enzymatic, intramolecular reaction where the fatty acid chain moves from one hydroxyl group of the glycerol backbone to an adjacent one.[1] In lysophospholipids, this typically involves the movement of the acyl chain from the sn-2 position to the more thermodynamically stable sn-1 position.[2] This isomerization is problematic because it alters the molecular structure of the lysophospholipid, leading to the formation of a mixture of regioisomers.[1] Since the biological activity and signaling pathways of lysophospholipids can be highly specific to their isomeric form, acyl migration can lead to inaccurate quantification and misinterpretation of experimental results.[3][4]
Q2: What are the primary factors that promote acyl migration?
A2: The rate of acyl migration is influenced by several factors:
-
pH: The reaction is catalyzed by both acids and bases, with the minimum rate of migration occurring in a pH range of 4 to 5.[3] Acyl migration is significantly faster at neutral or alkaline pH.[3]
-
Temperature: Higher temperatures accelerate the rate of acyl migration.[3][5] Conversely, lower temperatures, such as 4°C, -20°C, or -80°C, significantly slow down the process.[3][5]
-
Solvent: Acyl migration can occur in both aqueous and organic solvents.[2] While lysophospholipids are more stable in organic solvents like chloroform:methanol, migration still occurs over time.[2][5]
-
Nature of the Acyl Chain: The type of fatty acid chain influences the rate of migration. Saturated acyl chains, like in sn-2 16:0 lysophosphatidylcholine (LPC), migrate more rapidly than polyunsaturated acyl chains, such as in sn-2 22:6 LPC.[2][5][6]
-
Presence of Other Molecules: Complexing agents like serum albumin can accelerate acyl migration.[5][6]
Q3: How can I prevent or minimize acyl migration during sample extraction?
A3: To minimize acyl migration during sample extraction, it is crucial to control the factors that promote it. The most effective strategy is to perform the extraction under acidic conditions and at low temperatures.[3][4][7] A key recommendation is to use an extraction solvent with a pH of 4.0 and to keep the samples on ice (4°C) throughout the procedure.[3][4][7] This combination has been shown to effectively eliminate intramolecular acyl migration for at least one week.[3][4][7]
Q4: What is the recommended storage condition for lysophospholipid samples to prevent acyl migration?
A4: For long-term stability, lysophospholipid samples should be stored at low temperatures. Storage at -20°C or below is recommended.[5][8] Even at -20°C, some isomerization can occur over several weeks, especially for lysophospholipids with saturated acyl chains.[2] Therefore, for maximum stability, storage at -80°C is preferable.[3] Samples are more stable when stored in an organic solvent, such as chloroform:methanol (2:1, v/v), in the dark and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2][5][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent quantification of lysophospholipid isomers between replicate samples. | Acyl migration is occurring to varying degrees during sample preparation. | Standardize your sample preparation protocol to strictly control pH and temperature. Ensure all extractions are performed with a solvent at pH 4.0 and that samples are kept at 4°C throughout the process.[3][7] |
| Higher than expected levels of sn-1 lysophospholipids and lower than expected levels of sn-2 lysophospholipids. | Significant acyl migration from the sn-2 to the sn-1 position has occurred. | Review your sample handling and storage procedures. Avoid neutral or alkaline pH conditions and exposure to high temperatures. Implement the recommended acidic extraction protocol and ensure proper low-temperature storage.[3][5] |
| Appearance of unexpected lysophospholipid peaks in chromatograms. | Isomerization is creating a mixture of regioisomers that may be separated by your analytical method. | Confirm the identity of the peaks using mass spectrometry. Implement preventative measures for acyl migration to see if the unexpected peaks are eliminated or reduced. |
| Poor reproducibility of results over time when re-analyzing stored samples. | Acyl migration is continuing during storage. | Re-evaluate your storage conditions. Ensure samples are stored at -80°C in an appropriate organic solvent under an inert atmosphere.[3][8] Be mindful that even at -20°C, some migration can occur over extended periods.[2] |
Quantitative Data Summary
Table 1: Effect of Temperature and pH on the Stability of 2-acyl-1-LysoPS
| Temperature | Stability of 2-oleoyl-1-LysoPS |
| Room Temperature | Deteriorated rapidly |
| -80°C | Remained stable for at least 1 week |
| pH | Stability of 2-oleoyl-1-LysoPS |
| 7 and above | Deteriorated rapidly |
| 5 and below | Remained stable |
| (Data summarized from a study on the effects of pH and temperature on acyl migration.[3]) |
Table 2: Isomerization of various sn-2 Acyl LPCs after 8 hours at 37°C
| sn-2 Acyl LPC | % Remaining as sn-2 isomer |
| 16:0 | ~13% |
| 18:1 | ~29% |
| 20:4 | >60% |
| 22:6 | >60% |
| (Data highlights the greater stability of polyunsaturated LPCs.[2]) |
Table 3: Isomerization of sn-2 Acyl LPCs in Chloroform:Methanol (2:1, v/v) after 4 weeks of Storage
| Storage Temperature | % Isomerization of sn-2-22:6 LPC | % Isomerization of sn-2-16:0 LPC |
| -20°C | ~10% | ~55% |
| 4°C | ~20% | ~90% |
| (This table demonstrates the combined effect of temperature and acyl chain saturation on stability in organic solvent.[2][5]) |
Experimental Protocols
Protocol 1: Extraction of Lysophospholipids from Biological Tissues while Minimizing Acyl Migration
This protocol is adapted from a method designed to completely eliminate intramolecular acyl migration.[3][7]
Materials:
-
Biological tissue (~100 mg)
-
Siliconized sample tubes (1.5 ml)
-
Acidic methanol (pH 4.0, adjusted with formic acid)
-
Internal standards (e.g., 17:0-LPA, 17:0-LPC)
-
Homogenizer (e.g., Micro Smash MS-100R)
-
Centrifuge
Procedure:
-
Place approximately 100 mg of the tissue into a 1.5 ml siliconized sample tube.
-
Add nine volumes of acidic methanol (pH 4.0) containing the appropriate internal standards (e.g., 1 µM final concentration of 17:0-LPA and 10 µM final concentration of 17:0-LPC).
-
Homogenize the mixture for 10 minutes at 4°C.
-
Perform an initial centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and perform a second centrifugation at 21,500 x g for 10 minutes at 4°C.
-
The resulting supernatant contains the extracted lysophospholipids and is ready for analysis (e.g., by LC-MS/MS).
Visualizations
Caption: Intramolecular acyl migration pathway in lysophospholipids.
Caption: Workflow for minimizing acyl migration during sample prep.
References
- 1. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species | Semantic Scholar [semanticscholar.org]
- 7. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
Selection of appropriate internal standards for Lyso-PAF quantification.
This technical support center provides guidance on the selection and use of appropriate internal standards for the accurate quantification of Lyso-Platelet Activating Factor (Lyso-PAF) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard for Lyso-PAF quantification?
A1: The gold standard for quantitative analysis of Lyso-PAF by mass spectrometry is a stable isotope-labeled (SIL) internal standard, most commonly a deuterated form of Lyso-PAF.[1][2] These standards are chemically and physically almost identical to the analyte of interest, differing only in mass. This similarity ensures that the internal standard behaves nearly identically to the endogenous Lyso-PAF during sample preparation, chromatography, and ionization, thus effectively correcting for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1]
Q2: Which deuterated Lyso-PAF standard should I choose?
A2: The choice of a specific deuterated Lyso-PAF standard (e.g., Lyso-PAF C16-d4, Lyso-PAF C18-d3) depends on the specific molecular species of Lyso-PAF you are quantifying. It is crucial to use an internal standard that corresponds to the analyte being measured (e.g., use Lyso-PAF C16-d4 for the quantification of Lyso-PAF C16). Using a deuterated standard with a mass shift of at least 3 atomic mass units (amu) is generally recommended to minimize potential isotopic crosstalk from the analyte.[3]
Q3: How much internal standard should I add to my samples?
A3: The amount of internal standard added should be sufficient to produce a strong and reproducible signal in the mass spectrometer, ideally within the linear range of the assay. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve. It is critical to add the same amount of internal standard to every sample, calibrator, and quality control sample to ensure accurate relative quantification.
Q4: When should I add the internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[4] For instance, it should be added to the biological matrix (e.g., plasma, cell lysate) before any extraction steps, such as protein precipitation or solid-phase extraction. This ensures that the internal standard can account for any analyte loss or variability throughout the entire sample preparation process.
Troubleshooting Guide
Issue 1: High variability in internal standard signal across samples.
| Possible Cause | Solution |
| Inconsistent pipetting | Ensure that the pipette used to add the internal standard is properly calibrated and that the same volume is added to each sample. Use a fresh tip for each sample. |
| Precipitation of internal standard | Ensure the internal standard is fully dissolved in a solvent compatible with the sample matrix. Vortex the internal standard solution before use. |
| Variable matrix effects | While the internal standard is meant to correct for this, extreme variations in matrix composition between samples can still affect its signal. Ensure consistent sample collection and storage. Consider additional sample cleanup steps. |
Issue 2: Poor recovery of both analyte and internal standard.
| Possible Cause | Solution |
| Inefficient extraction | Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of organic solvent to sample is used and that mixing is thorough.[5][6] For solid-phase extraction (SPE), ensure the correct sorbent is used and that the wash and elution steps are optimized.[7][8][9][10] |
| Analyte/Internal standard degradation | Ensure samples are processed promptly and kept at appropriate temperatures (e.g., on ice) to minimize enzymatic activity. |
| Binding to labware | Use low-binding microcentrifuge tubes and pipette tips. |
Issue 3: Suspected isotopic crosstalk between the analyte and internal standard.
| Possible Cause | Solution |
| Contribution from natural isotopes | The analyte's naturally occurring heavy isotopes (e.g., ¹³C) may have a mass-to-charge ratio (m/z) that overlaps with the internal standard.[11] |
| In-source fragmentation | The analyte may fragment in the ion source to produce an ion with the same m/z as the internal standard. |
| Insufficient mass separation | The mass spectrometer may not have sufficient resolution to distinguish between the analyte and internal standard signals. |
| Solutions | - Select an internal standard with a larger mass difference from the analyte (ideally ≥ 3 amu).[3] - Optimize mass spectrometer parameters, such as collision energy, to minimize in-source fragmentation. - Check for crosstalk by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's MRM transition. If a signal is detected, crosstalk is occurring.[12][13] |
Comparison of Internal Standard Characteristics
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Odd-Chain Lipid Internal Standard |
| Chemical & Physical Properties | Very similar to analyte, but minor differences can exist.[14][15] | Virtually identical to the analyte. | Different from the analyte. |
| Chromatographic Co-elution | Generally co-elutes, but a slight retention time shift can occur. | Co-elutes perfectly with the analyte. | Elutes at a different time than the analyte. |
| Correction for Matrix Effects | Good, but the slight retention time shift can lead to differential ion suppression if matrix effects are not uniform across the peak. | Excellent, as it experiences the same matrix effects at the same time as the analyte. | Less effective at correcting for matrix effects as it elutes at a different time. |
| Potential for Isotopic Crosstalk | Possible, especially with low levels of deuteration.[11] | Less likely to have crosstalk from the analyte's natural isotope abundance. | Not applicable. |
| Cost | Generally less expensive. | More expensive to synthesize. | Varies, but can be a cost-effective option. |
| Availability | Widely available for many common lipids. | Less common, but available for some key lipids. | Commercially available for major lipid classes. |
Experimental Protocols
Detailed Methodology: Lyso-PAF Quantification in Human Plasma by LC-MS/MS
This protocol provides a representative workflow. Optimization will be required for specific instruments and sample types.
1. Preparation of Internal Standard Working Solution:
-
Prepare a stock solution of deuterated Lyso-PAF (e.g., Lyso-PAF C16-d4) in methanol at 1 mg/mL.
-
Dilute the stock solution with methanol to a working concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a low-binding microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Example):
Compound Precursor Ion (m/z) Product Ion (m/z) Lyso-PAF C16:0 496.4 184.1 Lyso-PAF C16:0-d4 500.4 184.1 Lyso-PAF C18:0 524.4 184.1 Lyso-PAF C18:0-d3 527.4 184.1 Lyso-PAF C18:1 522.4 184.1 | Lyso-PAF C18:1-d7 | 529.4 | 184.1 |
-
4. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Determine the concentration of Lyso-PAF in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of C18:1 Lyso-PAF and C16:0 Lyso-PAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two prominent lysophospholipid species: C18:1 Lyso-PAF (1-O-oleoyl-sn-glycero-3-phosphocholine) and C16:0 Lyso-PAF (1-O-palmitoyl-sn-glycero-3-phosphocholine). While direct comparative studies on these specific Lyso-PAF isoforms are limited, this document synthesizes available data, including findings on their structurally similar lysophosphatidylcholine (LPC) counterparts, to offer insights into their differential effects on cellular signaling and function.
Executive Summary
Traditionally viewed as inactive metabolites of the potent inflammatory mediator Platelet-Activating Factor (PAF), recent evidence suggests that Lyso-PAF species may possess intrinsic biological activities. The length and saturation of the fatty acid at the sn-1 position appear to be critical determinants of these activities. Existing research, primarily on LPCs, indicates that saturated species like C16:0 may exhibit more potent pro-inflammatory and immune-stimulatory effects compared to their unsaturated counterparts like C18:1. Conversely, C18:1 LPC has been implicated in specific endothelial dysfunctions. This guide will delve into the available data to elucidate these differences.
Data Presentation: A Comparative Look at Biological Effects
Due to the scarcity of direct head-to-head quantitative comparisons (e.g., EC50 values) for C18:1 and C16:0 Lyso-PAF, the following tables summarize findings from studies on their LPC analogs, which differ only in the linkage at the sn-1 position (ester vs. ether). This information serves as a valuable surrogate for understanding the potential differential activities of the Lyso-PAF isoforms.
Table 1: Comparative Immunomodulatory Activities of Saturated (C16:0) and Unsaturated (C18:1) Lysophosphatidylcholines
| Biological Activity | C16:0-LPC (Palmitoyl) | C18:1-LPC (Oleoyl) | Key Findings |
| Dendritic Cell (DC) Maturation | Potent inducer of CD86, HLA-DR, and CD40 expression. | Less effective at inducing maturation markers. | Saturated LPCs appear to be more effective at promoting DC maturation.[1][2] |
| Chemokine Secretion (from DCs) | Strong inducer of MIP-1 and MCP-1. | Weak inducer of MIP-1 and MCP-1. | C16:0-LPC and C18:0-LPC are more potent inducers of key inflammatory chemokines.[2] |
| T-Cell Activation and Polarization | Promotes a Th1-oriented response with increased IFN-γ production. | Unable to induce T-cell activation in mixed lymphocyte reaction (MLR) experiments. | C16:0-LPC demonstrates a clear capacity to direct the adaptive immune response towards a Th1 phenotype.[2] |
| In Vivo Cytokine Secretion | Induces secretion of IL-6 and IL-5 in mice. | Data not available in direct comparison, but generally less inflammatory in vitro. | Saturated LPCs can trigger systemic inflammatory responses.[1][2] |
| Adjuvant Activity | Effective adjuvant for certain antigens, leading to specific IgG1 production. | Not reported to have significant adjuvant activity in the same studies. | The saturated acyl chain appears important for the adjuvant properties of LPCs.[2] |
Table 2: Differential Effects on Other Cellular Processes
| Cellular Process | C16:0-LPC (Palmitoyl) | C18:1-LPC (Oleoyl) | Key Findings |
| Cytotoxicity | Induces cytotoxicity in Jurkat T cells. | Also induces cytotoxicity in Jurkat T cells. | Both saturated and unsaturated long-chain LPCs can be cytotoxic, an effect that is inhibited by albumin.[3] |
| Endothelial Nitric Oxide (NO) Bioavailability | Data not available. | Decreases NO bioavailability by inducing reactive oxygen species (ROS). | C18:1-LPC can contribute to endothelial dysfunction by uncoupling eNOS.[4][5] |
| Intracellular Signaling (General) | Activates Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) Kinase pathways. | Data suggests similar pathway activation. | LPCs, in general, can trigger intracellular signaling cascades involved in cell growth and inflammation.[6] |
Signaling Pathways: Contrasting Mechanisms of Action
While both C18:1 and C16:0 Lyso-PAF are structurally similar, their differing fatty acid chains can lead to distinct interactions with cellular components and subsequent signaling events.
PAF Receptor-Dependent vs. Independent Signaling
Historically, the biological activity of Lyso-PAF preparations has been debated, with some evidence suggesting that observed effects are due to contamination with PAF or enzymatic conversion to PAF, which then acts on the PAF receptor[7][8]. This would involve the canonical G-protein coupled receptor pathway leading to phospholipase C activation and intracellular calcium mobilization.
However, a compelling body of evidence now points to PAF receptor-independent intracellular signaling by Lyso-PAF. This pathway involves the activation of the RAS-RAF1 cascade, a central route for cell proliferation and survival. In this context, Lyso-PAF has been shown to bind to and promote the activation of p21-activated kinase 2 (PAK2)[9][10]. While these studies did not differentiate between Lyso-PAF isoforms, it is plausible that the distinct biophysical properties of C18:1 and C16:0 Lyso-PAF could lead to differential efficacy in this intracellular pathway.
Experimental Protocols
Measurement of Intracellular Calcium Mobilization
This assay determines the ability of a compound to stimulate the release of intracellular calcium stores, a common downstream effect of G-protein coupled receptor activation.
Cytokine and Chemokine Secretion Assay
This experiment quantifies the release of signaling molecules from immune cells in response to stimulation, providing a measure of the pro-inflammatory potential of the tested compounds.
In Vitro Kinase Assay for PAK2 Activation
This biochemical assay directly assesses the ability of Lyso-PAF isoforms to modulate the enzymatic activity of a key intracellular signaling protein.
Conclusion and Future Directions
The available evidence, largely extrapolated from studies on LPCs, strongly suggests that C16:0 Lyso-PAF and C18:1 Lyso-PAF possess distinct biological activities. C16:0 Lyso-PAF, the saturated species, appears to be a more potent activator of immune responses, driving dendritic cell maturation and pro-inflammatory cytokine release. In contrast, the unsaturated C18:1 Lyso-PAF has been linked to endothelial dysfunction through the induction of oxidative stress.
For researchers and professionals in drug development, these differences are critical. The pro-inflammatory and adjuvant-like properties of C16:0 Lyso-PAF could be harnessed in vaccine development or immunotherapy, while its potential to drive inflammation warrants caution. Conversely, the role of C18:1 Lyso-PAF in impairing endothelial function suggests it could be a therapeutic target in cardiovascular diseases.
It is imperative that future research focuses on direct, quantitative comparisons of these two Lyso-PAF isoforms in various biological systems to confirm these extrapolated findings and to fully elucidate their mechanisms of action, both via the PAF receptor and through intracellular pathways. Such studies will be essential for the development of targeted therapeutic strategies that modulate the activities of these specific lipid mediators.
References
- 1. Single lysophosphatidylcholine components exhibit adjuvant activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Lysophosphatidylcholine Components Exhibit Adjuvant Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albumin inhibits cytotoxic activity of lysophosphatidylcholine by direct binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleoyl-lysophosphatidylcholine limits endothelial nitric oxide bioavailability by induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevation of cytosolic free calcium by platelet-activating factor in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
C18:1 Lyso-PAF: A Novel Biomarker for Inflammatory Diseases? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of inflammatory disease biomarkers is continually evolving, with a pressing need for more specific and sensitive tools to improve diagnosis, patient stratification, and the evaluation of therapeutic interventions. While C-reactive protein (CRP) remains a cornerstone in clinical practice for monitoring systemic inflammation, its non-specific nature often necessitates the exploration of novel biomarkers. One such candidate that has garnered interest is C18:1 Lyso-PAF (1-O-octadecenoyl-sn-glycero-3-phosphocholine), a member of the lysophospholipid family. This guide provides an objective comparison of C18:1 Lyso-PAF with the established biomarker, CRP, based on current scientific evidence.
Performance Comparison: C18:1 Lyso-PAF vs. C-Reactive Protein (CRP)
Direct head-to-head comparisons of C18:1 Lyso-PAF and CRP across a wide spectrum of inflammatory diseases with comprehensive performance metrics are limited in the current literature. However, existing studies in specific conditions offer some insights into the potential utility of Lyso-PAF species.
It is crucial to note a significant point of contention in the literature regarding the bioactivity of Lyso-PAF. Some studies suggest that the pro-inflammatory effects attributed to Lyso-PAF may, in fact, be due to contamination with other bioactive lipids. Conversely, other research indicates that Lyso-PAF may have inherent anti-inflammatory properties. This ongoing debate underscores the need for further rigorous investigation.
| Biomarker | Mechanism of Action/Biological Role | Reported Performance in Inflammatory Diseases | Advantages | Disadvantages |
| C18:1 Lyso-PAF | Precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory mediator.[1] Its own biological activity is debated, with some evidence suggesting anti-inflammatory roles through cAMP elevation. Other studies indicate it may be biologically inactive or that its observed effects are due to contaminants. | - Rheumatoid Arthritis: Lower levels of Lyso-PAF have been observed in the blood and synovial fluid of patients with rheumatoid arthritis compared to those with osteoarthritis and chondrocalcinosis.[1] - Ulcerative Colitis: Levels of C16:0 and C18:0 Lyso-PAF in the colonic mucosa of ulcerative colitis patients were found to be similar to those in healthy individuals.[2] - Psoriasis: Mean recoveries of Lyso-PAF from lesional psoriatic skin were similar to that of healthy skin. However, significantly less Lyso-PAF was found in exudates from uninvolved psoriatic skin.[3] - Sepsis: Patients with sepsis have been reported to have decreased plasma Lyso-PAF concentrations.[4] | - Potential for more specific insights into lipid-mediated inflammatory pathways. - May reflect different aspects of the inflammatory cascade compared to acute-phase reactants. | - Lack of robust clinical validation across a wide range of inflammatory diseases. - Scarcity of data on sensitivity, specificity, and predictive values. - Controversy regarding its intrinsic biological activity. - Technically demanding and costly measurement methods (mass spectrometry). |
| C-Reactive Protein (CRP) | An acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines, particularly IL-6. It plays a role in the innate immune response by activating the complement system.[5][6] | - General Inflammatory Marker: Widely used to detect and monitor acute and chronic inflammation. Elevated levels are associated with a broad range of inflammatory and infectious conditions.[5][6] - Sepsis: A useful biomarker to help distinguish infection from non-infectious systemic inflammation, with a sensitivity of approximately 75% and a specificity of 67% at cutoffs between 50-100 mg/L.[7] - Rheumatoid Arthritis: Serum sFas levels in active RA patients showed a significant correlation with CRP levels.[8] - COVID-19: In predicting inpatient mortality, CRP demonstrated an AUC of 0.71.[9] | - Well-established and widely available in clinical practice. - Standardized, automated, and cost-effective assays. - Extensive clinical data and established reference ranges. | - Non-specific marker of inflammation, elevated in numerous conditions. - Can be influenced by factors such as age, sex, and BMI. - May not accurately reflect localized inflammation. |
Experimental Protocols
Quantification of C18:1 Lyso-PAF by Mass Spectrometry
The accurate quantification of C18:1 Lyso-PAF in biological matrices typically requires mass spectrometry-based methods due to their high sensitivity and specificity.
1. Sample Preparation (from Plasma/Serum):
-
Lipid Extraction: A common method is the Bligh and Dyer extraction. To 100 µL of plasma, add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly and let it stand for 30 minutes. Add 125 µL of chloroform and 125 µL of water, vortex again, and centrifuge to separate the phases. The lower organic phase containing the lipids is collected.
-
Internal Standard: A deuterated or ¹³C-labeled C18:1 Lyso-PAF internal standard should be added at the beginning of the extraction process for accurate quantification.
2. Chromatographic Separation (Liquid Chromatography - LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is employed using a mixture of solvents such as water, acetonitrile, and methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A flow rate of around 0.2-0.5 mL/min is common.
3. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion of C18:1 Lyso-PAF and a specific product ion for detection, providing high specificity.
-
Precursor Ion (m/z): For C18:1 Lyso-PAF, this would be [M+H]⁺.
-
Product Ion (m/z): A characteristic fragment ion, often the phosphocholine headgroup at m/z 184.1.
-
Quantification of C-Reactive Protein (CRP)
CRP is routinely measured in clinical laboratories using automated immunoturbidimetric or immunonephelometric assays on clinical chemistry analyzers. High-sensitivity CRP (hs-CRP) assays are used to measure low levels of inflammation.
1. Principle:
-
These assays are based on the principle of antigen-antibody reaction. Latex particles coated with anti-human CRP antibodies are agglutinated when mixed with a sample containing CRP. The degree of turbidity caused by the agglutination is proportional to the concentration of CRP in the sample.
2. Procedure (General Overview):
-
A blood sample (serum or plasma) is collected from the patient.
-
The sample is introduced into an automated analyzer.
-
The analyzer mixes the sample with the latex reagent.
-
The change in turbidity is measured photometrically.
-
The CRP concentration is calculated by the analyzer based on a calibration curve.
Visualizing the Molecular Landscape
To better understand the biological context of C18:1 Lyso-PAF, the following diagrams illustrate its position in the PAF biosynthesis pathway and a potential signaling mechanism for the anti-inflammatory effects reported for Lyso-PAF.
Conclusion
C18:1 Lyso-PAF presents an intriguing area of research in the quest for more specific biomarkers of inflammatory diseases. Its role in lipid-mediated signaling pathways suggests it could offer a different dimension of information compared to broad acute-phase reactants like CRP. However, the current body of evidence is not yet sufficient to advocate for its widespread clinical use. Key limitations include the lack of large-scale clinical validation studies, the absence of standardized and cost-effective assays, and the ongoing debate about its fundamental biological activity.
For researchers and drug development professionals, C18:1 Lyso-PAF and other lipid mediators represent a promising frontier. Future studies should focus on:
-
Head-to-head comparative studies with established biomarkers like CRP in well-defined patient cohorts across various inflammatory diseases.
-
Performance evaluation , including the determination of sensitivity, specificity, and predictive values.
-
Clarification of its biological role to determine whether it is a pro-inflammatory, anti-inflammatory, or inert molecule.
-
Development of standardized and accessible assay platforms to facilitate broader research and potential clinical adoption.
Until such data becomes available, CRP will remain the clinical standard for the general assessment of inflammation, while C18:1 Lyso-PAF holds its position as a promising, yet investigational, biomarker.
References
- 1. Presence of paf-acether in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of distinct molecular species of platelet activating factor in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of C-Reactive Protein at Sites of Inflammation and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can biomarkers be used to differentiate between infection and non-infectious causes of inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The levels of serum-soluble Fas in patients with rheumatoid arthritis and systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
C18:1 Lyso-PAF vs. PAF: A Comparative Guide to Signaling and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways and functional effects of 1-O-octadecenoyl-2-hydroxy-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF) and Platelet-Activating Factor (PAF). While structurally similar, these two lipid mediators often exhibit opposing biological activities, a critical consideration in research and therapeutic development. This document summarizes key differences, presents supporting experimental data, and provides detailed methodologies for relevant assays.
Executive Summary
Platelet-Activating Factor (PAF) is a potent phospholipid mediator known for its pro-inflammatory and pro-thrombotic effects. It signals through a specific G-protein coupled receptor, the PAF receptor (PAF-R), leading to a cascade of intracellular events that promote cellular activation. In contrast, its precursor and metabolite, Lyso-PAF, traditionally considered inactive, has emerged as a bioactive molecule with functions that often counteract those of PAF. Notably, Lyso-PAF's actions are independent of the PAF receptor and are primarily mediated by an increase in intracellular cyclic adenosine monophosphate (cAMP). While much of the research has been conducted with C16:0 and C18:0 Lyso-PAF, the functional characteristics are expected to be similar for the C18:1 isoform.
Comparative Data on Signaling and Function
The following tables summarize the key quantitative differences in the signaling and functional responses induced by PAF and Lyso-PAF.
Table 1: Comparison of Signaling Mechanisms
| Feature | Platelet-Activating Factor (PAF) | C18:1 Lyso-PAF (and other Lyso-PAF isoforms) |
| Primary Receptor | PAF Receptor (PAF-R), a Gq/Gi-coupled GPCR[1][2] | PAF-R independent; likely a yet-unidentified Gs-coupled GPCR[2] |
| Second Messenger | Increases intracellular Ca²⁺, Diacylglycerol (DAG), Inositol trisphosphate (IP₃)[2] | Increases intracellular cyclic AMP (cAMP)[2] |
| Key Signaling Kinases | Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs)[2][3] | Protein Kinase A (PKA)[2] |
Table 2: Comparison of Functional Effects on Neutrophils and Platelets
| Functional Outcome | Platelet-Activating Factor (PAF) | C18:1 Lyso-PAF (and other Lyso-PAF isoforms) |
| Neutrophil Superoxide Production | Potentiates fMLF-induced superoxide production in a dose-dependent manner (effective at nM concentrations)[2] | Inhibits fMLF-induced superoxide production in a dose-dependent manner (effective at nM to µM concentrations)[2] |
| Platelet Aggregation | Induces platelet aggregation (pro-aggregatory)[2] | Inhibits thrombin-induced platelet aggregation (anti-aggregatory)[2] |
| Endothelial Barrier Function | Enhances neutrophil-mediated decrease in endothelial barrier integrity[2] | Reduces neutrophil-mediated decrease in endothelial barrier integrity[2] |
Signaling Pathways
The signaling pathways of PAF and Lyso-PAF are distinct and lead to their opposing biological effects.
Caption: PAF Signaling Pathway.
Caption: C18:1 Lyso-PAF Signaling Pathway.
Experimental Protocols
Neutrophil Superoxide Production Assay (Cytochrome c Reduction Method)
This protocol details a common method for quantifying superoxide production from neutrophils.
Objective: To measure the amount of superoxide anion (O₂⁻) released by neutrophils upon stimulation.
Principle: Superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c is a widely used spectrophotometric method to quantify extracellular superoxide production. O₂⁻ reduces ferricytochrome c to ferrocytochrome c, which can be measured by the change in absorbance at 550 nm.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ferricytochrome c solution (1 mg/mL in HBSS)
-
Phorbol 12-myristate 13-acetate (PMA) or N-Formylmethionyl-leucyl-phenylalanine (fMLF) as a stimulant
-
Superoxide Dismutase (SOD) from bovine erythrocytes (3000 U/mL in HBSS)
-
C18:1 Lyso-PAF and PAF
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. Resuspend purified neutrophils in HBSS to a final concentration of 2 x 10⁶ cells/mL.
-
Plate Preparation: In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Treatment:
-
For the test wells, add 50 µL of HBSS containing the desired concentration of C18:1 Lyso-PAF or PAF.
-
For control wells, add 50 µL of HBSS.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Assay Initiation:
-
To each well, add 50 µL of ferricytochrome c solution.
-
To parallel control wells for each condition, add 50 µL of a solution containing both ferricytochrome c and SOD. These wells will serve to measure the SOD-inhibitable portion of cytochrome c reduction.
-
Add 50 µL of the stimulant (e.g., fMLF at a final concentration of 1 µM).
-
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 550 nm every minute for 30-60 minutes.
-
Calculation:
-
Calculate the rate of cytochrome c reduction (ΔA550/min) for each well.
-
The amount of superoxide produced is calculated using the extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c (21.1 mM⁻¹cm⁻¹).
-
The SOD-inhibitable superoxide production is determined by subtracting the rate of reduction in the presence of SOD from the rate in its absence.
-
Caption: Neutrophil Superoxide Production Assay Workflow.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the use of light transmission aggregometry (LTA) to assess platelet aggregation.
Objective: To measure the effect of C18:1 Lyso-PAF and PAF on platelet aggregation in response to an agonist like thrombin.
Principle: LTA measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Thrombin (agonist)
-
C18:1 Lyso-PAF and PAF
-
Light Transmission Aggregometer with cuvettes and stir bars
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PPP as the 100% transmission reference and PRP as the 0% transmission reference.
-
-
Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and start stirring.
-
Add 50 µL of the test compound (C18:1 Lyso-PAF, PAF, or vehicle control) and incubate for 2-5 minutes.
-
Initiate aggregation by adding a sub-maximal concentration of thrombin.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The extent of platelet aggregation is expressed as the maximum percentage change in light transmission from the baseline.
Caption: Platelet Aggregation Assay Workflow.
Intracellular cAMP Measurement Assay
This protocol provides a general framework for measuring intracellular cAMP levels in platelets.
Objective: To quantify the change in intracellular cAMP concentration in platelets in response to C18:1 Lyso-PAF.
Principle: This assay typically uses a competitive enzyme-linked immunosorbent assay (ELISA) to measure cAMP levels in cell lysates.
Materials:
-
Isolated washed human platelets
-
Tyrode's buffer
-
C18:1 Lyso-PAF
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Cell lysis buffer
-
Commercial cAMP ELISA kit
Procedure:
-
Platelet Preparation: Isolate platelets from PRP by centrifugation and washing steps. Resuspend the final platelet pellet in Tyrode's buffer to a concentration of 3 x 10⁸ platelets/mL.
-
Treatment:
-
Pre-incubate the platelet suspension with IBMX (e.g., 100 µM) for 10 minutes at 37°C to prevent cAMP degradation.
-
Add different concentrations of C18:1 Lyso-PAF or forskolin to the platelet suspension.
-
Incubate for the desired time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis: Stop the reaction by adding ice-cold cell lysis buffer.
-
cAMP Measurement:
-
Centrifuge the lysate to pellet cell debris.
-
Use the supernatant to measure cAMP concentration according to the manufacturer's instructions for the cAMP ELISA kit.
-
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in the samples from the standard curve and normalize to the protein concentration of the lysate.
Conclusion
The available evidence strongly indicates that C18:1 Lyso-PAF and PAF have distinct and often opposing signaling mechanisms and functional effects. PAF acts as a potent pro-inflammatory and pro-aggregatory mediator through its specific Gq/Gi-coupled receptor. In contrast, Lyso-PAF isoforms, including likely C18:1, function as anti-inflammatory and anti-aggregatory molecules by activating a PAF-R-independent pathway that elevates intracellular cAMP, suggestive of a Gs-coupled receptor. These fundamental differences are crucial for researchers in the fields of inflammation, thrombosis, and drug development, as the balance between PAF and Lyso-PAF may play a significant role in various physiological and pathological processes. Further research is warranted to definitively identify the Lyso-PAF receptor and to further characterize the specific activities of the C18:1 isoform.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues [mdpi.com]
The Role of C18:1 Lyso-PAF in RAF1 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the emerging role of 1-O-octadecenoyl-sn-glycero-3-phosphocholine (C18:1 Lyso-PAF) in the activation of the RAF1 kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway. Traditionally considered a biologically inactive metabolite of Platelet-Activating Factor (PAF), recent findings have illuminated an intracellular signaling function for Lyso-PAF, positioning it as a key regulator in specific cellular contexts, particularly in cancers driven by RAS mutations. This guide compares the mechanism of Lyso-PAF-mediated RAF1 activation with other signaling paradigms and provides supporting experimental data and protocols.
Comparative Analysis of RAF1 Activation
The activation of RAF1 is a multi-step process involving membrane recruitment, dimerization, and phosphorylation. While classical models emphasize the role of RAS binding, the discovery of the Lyso-PAF signaling axis introduces a novel regulatory layer.
| Activator/Condition | Mechanism of RAF1 Activation | Key Mediators | Cellular Context | Effect on RAF1 Kinase Activity |
| C18:1 Lyso-PAF (intracellular) | Indirect activation via PAK2. Lyso-PAF binds to the catalytic domain of PAK2, enhancing its kinase activity. Activated PAK2 then phosphorylates RAF1 at Serine 338 (S338).[1][2][3][4][5][6] | PLA2G7, PAK2 | Melanoma cells with mutant NRAS, cancer cells with mutant KRAS, EGF-stimulated cells.[1][3][4] | Significantly contributes to full RAF1 activation.[2][3] |
| Platelet-Activating Factor (PAF) | Does not directly affect RAF1 kinase activity in in-vitro assays.[2] Its primary role is as an extracellular signaling molecule acting through the PAF receptor.[7][8][9] | PAF receptor (PAFR) | Inflammatory responses, platelet aggregation.[7][8] | No direct effect on immunoprecipitated RAF1.[2] |
| Oncogenic RAS (e.g., KRAS, NRAS) | Recruits RAF1 to the plasma membrane, facilitating its dimerization and subsequent phosphorylation events, including at S338.[10] | RAS GTPases | Cancers with activating RAS mutations. | Potent activation. |
| BRAF V600E Mutant | Bypasses the need for RAF1 activation to stimulate the downstream pathway. It directly phosphorylates and activates MEK.[2][4] | BRAF V600E | Melanoma and other cancers with the BRAF V600E mutation.[2][4] | The PLA2G7-Lyso-PAF axis is dispensable for MEK-ERK signaling.[2] |
Signaling Pathway of Lyso-PAF-Mediated RAF1 Activation
The intracellular signaling cascade initiated by Lyso-PAF leading to RAF1 activation involves several key proteins. The pathway is particularly relevant in the context of RAS-driven cancers, where it provides an additional layer of regulation to the canonical MAPK pathway.
Caption: Intracellular signaling pathway of C18:1 Lyso-PAF-mediated RAF1 activation.
Experimental Protocols
The following are detailed methodologies for key experiments that have been used to elucidate the role of C18:1 Lyso-PAF in RAF1 activation.
In-vitro RAF1 Kinase Assay
This assay is crucial for determining the direct effect of a compound on the kinase activity of RAF1.
Caption: Experimental workflow for the in-vitro RAF1 kinase assay.
Protocol:
-
Cell Lysis: Human melanoma cells (e.g., HMCB) are lysed, and the protein concentration of the lysate is determined.
-
Immunoprecipitation: Endogenous RAF1 is immunoprecipitated from the cell lysates using an anti-RAF1 antibody conjugated to protein A/G beads.
-
Kinase Reaction: The immunoprecipitated RAF1 is washed and then incubated in a kinase buffer containing ATP and purified, recombinant MEK1 as a substrate. For testing the effect of Lyso-PAF, increasing concentrations of C18:1 Lyso-PAF are added to the reaction mixture.[2]
-
Western Blotting: The reaction is stopped, and the proteins are separated by SDS-PAGE. The levels of phosphorylated MEK1 are assessed by Western blotting using a phospho-specific MEK1 antibody.
-
Analysis: The intensity of the p-MEK1 band is quantified to determine the kinase activity of RAF1. A key finding is that Lyso-PAF does not directly increase the kinase activity of immunoprecipitated RAF1 in this cell-free system, suggesting an indirect mechanism of activation within the cell.[2]
PAK2 Kinase Assay and S338 Phosphorylation Analysis
This experiment is designed to confirm that Lyso-PAF activates PAK2, which in turn phosphorylates RAF1 at Serine 338.
Protocol:
-
PAK2 Immunoprecipitation: Similar to the RAF1 assay, PAK2 is immunoprecipitated from cell lysates, for instance, from cells with and without PLA2G7 knockdown.[2]
-
In-vitro Kinase Assay: The immunoprecipitated PAK2 is incubated with purified, recombinant RAF1 as a substrate in a kinase buffer containing ATP.
-
Western Blot Analysis: The reaction products are analyzed by Western blotting using a phospho-specific antibody for RAF1 S338.
-
Results Interpretation: An increase in RAF1 S338 phosphorylation in the presence of activated PAK2 (from cells with functional PLA2G7) would confirm the signaling axis. Studies have shown that Lyso-PAF enhances PAK2 activation, which contributes to the S338 phosphorylation and subsequent activation of RAF1.[2][5]
Conclusion
The evidence strongly supports a novel intracellular signaling role for C18:1 Lyso-PAF in the activation of RAF1. This occurs through an indirect mechanism involving the activation of PAK2 and subsequent phosphorylation of RAF1 at S338. This pathway is particularly critical for the proliferation of cancer cells harboring NRAS or KRAS mutations, while it is bypassed in cells with the BRAF V600E mutation. These findings open new avenues for therapeutic intervention in RAS-driven cancers by targeting the PLA2G7-Lyso-PAF-PAK2 axis. Further research into the specific binding kinetics of C18:1 Lyso-PAF with PAK2 and the development of specific inhibitors for this interaction could provide a new generation of targeted cancer therapies.
References
- 1. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation [agris.fao.org]
- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues [mdpi.com]
- 10. mdpi.com [mdpi.com]
Lyso-PAF: A Precursor, Not a Direct Agonist, for the Platelet-Activating Factor Receptor
A comprehensive analysis of experimental evidence indicates that Lyso-Platelet-Activating Factor (Lyso-PAF) does not directly activate the Platelet-Activating Factor (PAF) receptor. While structurally similar to PAF, Lyso-PAF is its biologically inactive precursor and metabolite. This guide provides a comparative overview of Lyso-PAF and PAF in their interaction with the PAF receptor, supported by experimental data and detailed methodologies.
For researchers in drug development and cellular signaling, understanding the precise interactions of lipid mediators with their receptors is paramount. Platelet-Activating Factor (PAF) is a potent phospholipid that triggers a variety of physiological and pathological inflammatory responses through its G-protein coupled receptor, the PAF receptor (PAFR). Its precursor, Lyso-PAF, differs only by the absence of an acetyl group at the sn-2 position. This seemingly minor structural difference results in a profound disparity in their biological activity at the PAFR.
Comparative Analysis of PAF and Lyso-PAF Activity at the PAF Receptor
Experimental evidence consistently demonstrates that PAF is a potent agonist of the PAF receptor, while Lyso-PAF lacks direct agonistic activity. This is evident from both receptor binding and functional assays.
| Ligand | Receptor Binding Affinity (Ki) | Functional Potency (EC50) - Calcium Mobilization | Direct Agonist Activity |
| PAF | High (nM range) | Potent (nM range)[1] | Yes |
| Lyso-PAF | Not reported (negligible affinity) | No significant activity observed[2][3][4] | No[2] |
Table 1: Comparison of PAF and Lyso-PAF activity at the PAF receptor. Binding affinity is typically determined by competitive radioligand binding assays, while functional potency is often measured through downstream signaling events like calcium mobilization. The lack of reported Ki values for Lyso-PAF in the literature suggests its affinity for the PAF receptor is too low to be accurately measured or is considered insignificant. Functional assays confirm this, showing no induction of calcium mobilization, a hallmark of PAF receptor activation, by Lyso-PAF.[2][3][4]
Experimental Evidence Against Direct Agonism of Lyso-PAF
Multiple studies have investigated the biological activity of Lyso-PAF and concluded that it does not directly stimulate the PAF receptor. One study found that any observed PAF-like activity in commercial Lyso-PAF preparations was attributable to contamination by PAF or a PAF-like mimetic.[2] When purified, Lyso-PAF did not exhibit inflammatory activity or stimulate calcium accumulation in cells expressing the human PAF receptor.[2]
Furthermore, research on neutrophil activation has shown that the inhibitory effects of Lyso-PAF are independent of the PAF receptor.[3] This was demonstrated by the fact that a PAF receptor antagonist did not block the effects of Lyso-PAF, and Lyso-PAF still exerted its inhibitory function in cells genetically deficient in the PAF receptor.[3]
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
Upon binding of an agonist like PAF, the PAF receptor initiates a cascade of intracellular events, primarily through the activation of Gq and Gi proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, which mediates many of the downstream cellular responses.
Experimental Workflow: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor. It involves competing a labeled ligand (radioligand) with an unlabeled ligand (the test compound) for binding to the receptor.
Logical Relationship: Is Lyso-PAF a Direct PAFR Agonist?
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for PAF Receptor
This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound for the PAF receptor.
1. Materials:
-
Membrane preparation from cells expressing the PAF receptor (e.g., rabbit platelets or transfected cell lines).[5]
-
Radiolabeled PAF (e.g., [³H]-PAF).
-
Unlabeled PAF (for standard curve).
-
Test compound (e.g., Lyso-PAF).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Filtration manifold.
-
Scintillation counter.
2. Procedure:
-
Preparation: Thaw the membrane preparation on ice. Dilute the membranes, radiolabeled PAF, unlabeled PAF, and test compound to their final concentrations in binding buffer.
-
Incubation: In a 96-well plate, add in the following order: binding buffer, unlabeled PAF (for standard curve) or test compound at various concentrations, radiolabeled PAF, and finally the membrane preparation.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[6][7]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Materials:
-
Cells expressing the PAF receptor (e.g., HEK293 cells stably expressing PAFR).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[8][9]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PAF (agonist).
-
Test compound (e.g., Lyso-PAF).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
2. Procedure:
-
Cell Seeding: Seed the cells into 96-well black-walled, clear-bottom plates and culture until they reach the desired confluency.
-
Dye Loading: Remove the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. This allows the dye to enter the cells.
-
Washing: After incubation, gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the agonist (PAF) or test compound (Lyso-PAF) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the ligand concentration to generate a dose-response curve and determine the EC50 value.[10]
References
- 1. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor-induced calcium mobilization and oxidative metabolism in hepatic macrophages and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of platelet-activating factor (PAF) receptors increases inositol phosphate production and cytosolic free Ca2+ concentrations in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Unveiling C18:1 Lyso-PAF: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of C18:1 Lyso-PAF (1-O-(9Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine) is critical for advancing our understanding of its biological roles and potential as a therapeutic target. This guide provides a comprehensive cross-validation of common analytical methods for C18:1 Lyso-PAF, offering a clear comparison of their performance based on available experimental data.
This document delves into the intricacies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). While no dedicated commercial ELISA kits for C18:1 Lyso-PAF have been identified, the guide will touch upon the limitations of using broader-specificity assays.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, and the complexity of the sample matrix. The following table summarizes the key performance metrics for the quantification of Lyso-PAF, with specific data for C18:1 Lyso-PAF where available.
| Analytical Method | Linearity (Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (%) | Recovery (%) |
| LC-MS/MS | 0.03–14.06 ng/mL[1] | ~fmol level[2] | 0.03–14.06 ng/mL[1] | ≤ 28%[1] | 73–117%[1] | 80–110%[1] |
| GC-MS | 10-2000 ng | < 200 pg | Not specified | Not specified | Not specified | Not specified |
| HPLC-FLD | Up to 10 ng | 0.3 ng | Not specified | Not specified | Not specified | >90% (derivatization)[3] |
| ELISA | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Note: Data for GC-MS and HPLC-FLD are for general Lyso-PAF analysis, as specific performance metrics for the C18:1 variant were not available in the reviewed literature. The absence of a commercially available ELISA kit specifically validated for C18:1 Lyso-PAF makes a direct comparison not applicable.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of C18:1 Lyso-PAF.
1. Sample Preparation (Protein Precipitation):
-
To 50 μL of plasma, add 200 μL of ice-cold methanol containing an appropriate internal standard (e.g., C17:0 Lyso-PAF).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 μL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[2][4]
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for C18:1 Lyso-PAF (e.g., m/z 508.4 → 184.1) and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for Lyso-PAF analysis, though it often requires derivatization.
1. Sample Preparation and Derivatization:
-
Extract lipids from the sample using a modified Bligh-Dyer method.
-
Hydrolyze the phosphocholine moiety using phospholipase C to yield 1-O-alkyl-2-hydroxy-sn-glycerol.
-
Derivatize the hydroxyl group, for instance, by converting it to a pentafluorobenzoyl (PFB) ester. This enhances volatility and sensitivity.[5]
2. GC-MS Conditions:
-
GC Column: A capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized analytes.
-
MS Detection: Electron ionization (EI) or negative chemical ionization (NCI) for enhanced sensitivity with PFB derivatives.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized C18:1 Lyso-PAF.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method requires derivatization of C18:1 Lyso-PAF with a fluorescent tag.
1. Sample Preparation and Derivatization:
-
Extract lipids from the sample.
-
Derivatize the hydroxyl group of Lyso-PAF with a fluorescent reagent such as 9-anthroylnitrile or another suitable fluorescent tag.[3]
2. HPLC-FLD Conditions:
-
HPLC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Set the excitation and emission wavelengths specific to the chosen fluorescent label (e.g., for a coumarin derivative, excitation at 385 nm and emission at 475 nm).
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the biological context of C18:1 Lyso-PAF, the following diagrams are provided.
Traditionally considered the inactive breakdown product of Platelet-Activating Factor (PAF), recent evidence suggests that Lyso-PAF possesses its own intracellular signaling capabilities.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of lyso-platelet-activating factor by high-performance liquid chromatography after derivatisation with fluorescent fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Antagonistic Effect of Lyso-PAF on PAF Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Platelet-Activating Factor (PAF) and its precursor and metabolite, Lyso-PAF. While PAF is a potent phospholipid mediator known for its pro-inflammatory and platelet-activating properties, recent evidence suggests that Lyso-PAF, traditionally considered inactive, exerts antagonistic effects on PAF's actions. This guide summarizes key experimental data, details the methodologies used to obtain these findings, and visualizes the distinct signaling pathways involved.
Data Presentation: PAF vs. Lyso-PAF Activity
The following tables summarize the quantitative data from studies evaluating the opposing effects of PAF and Lyso-PAF on key cellular responses.
Table 1: Effect on Neutrophil NADPH Oxidase Activation
| Treatment | Concentration (μM) | fMLF-Induced Superoxide Production (% of Control) | Citation |
| Control (fMLF alone) | - | 100% | [1] |
| PAF | 1 | 285% | [1] |
| Lyso-PAF | 1 | 43% | [2] |
| PAF + Lyso-PAF | 1 (each) | ~100% (effects negated) | [1] |
fMLF (N-formylmethionyl-leucyl-phenylalanine) is a potent neutrophil agonist.
Table 2: Effect on Thrombin-Induced Platelet Aggregation
| Pre-treatment | Agonist | Platelet Aggregation | Citation |
| Control | Thrombin (low-dose) | Normal Aggregation | [1] |
| Lyso-PAF | Thrombin (low-dose) | Inhibited Aggregation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neutrophil NADPH Oxidase Activation Assay
This assay measures the production of superoxide, a key indicator of neutrophil activation, via chemiluminescence.
-
Cell Isolation: Human neutrophils are isolated from peripheral blood.
-
Pre-incubation: Isolated neutrophils (5 x 10^5 cells/sample) are pre-incubated with either PAF (1 μM), Lyso-PAF (1 μM), a combination of both, or a vehicle control for 5 minutes.[1]
-
Stimulation: Neutrophils are then stimulated with the agonist fMLF (1 μM).[1]
-
Detection: Superoxide generation is measured over time by detecting the chemiluminescence emitted.[2]
-
Data Analysis: The integrated area under the curve (AUC) of the chemiluminescence signal is calculated and expressed as a percentage of the fMLF-induced response in the absence of any lipid pre-treatment.[1]
Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist.
-
Platelet Preparation: Washed human platelets are prepared from whole blood.
-
Pre-treatment: Platelets are treated with Lyso-PAF.
-
Induction of Aggregation: Aggregation is induced by the addition of a low dose of thrombin.
-
Measurement: Platelet aggregation is monitored by light transmission aggregometry, where an increase in light transmission corresponds to an increase in platelet aggregation.[3][4][5]
Signaling Pathways and Mechanisms of Action
The biological effects of PAF are mediated through its specific G-protein coupled receptor (GPCR), leading to a cascade of intracellular signaling events. In contrast, the antagonistic effects of Lyso-PAF appear to be independent of the PAF receptor.
PAF Receptor-Mediated Signaling
Upon binding to its receptor, PAF activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in cellular responses such as inflammation and platelet aggregation.[6][7][8]
Lyso-PAF's Antagonistic Mechanism
Studies have shown that Lyso-PAF's inhibitory effects are not blocked by PAF receptor antagonists, nor are they absent in cells from PAF receptor knockout mice.[1][9] The mechanism involves the elevation of intracellular cyclic AMP (cAMP) levels, which is known to have anti-inflammatory and inhibitory effects on platelet activation.[1]
Experimental Workflow
The general workflow for evaluating the antagonistic effect of Lyso-PAF on PAF activity is outlined below.
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAF-induced platelet aggregation ex vivo as a method for monitoring pharmacological activity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-Specific Differences in Lyso-PAF Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of Lyso-platelet-activating factor (Lyso-PAF), a key precursor to the potent inflammatory mediator Platelet-Activating Factor (PAF). Understanding the species-specific differences in Lyso-PAF metabolism is crucial for preclinical research and the development of novel therapeutics targeting PAF-related inflammatory diseases. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of these metabolic nuances.
Key Enzymes in Lyso-PAF Metabolism
The metabolism of Lyso-PAF is primarily governed by the "remodeling pathway," which involves two key enzymatic steps:
-
Acylation of Lyso-PAF to PAF: This reaction is catalyzed by Lyso-PAF acetyltransferases (LPCATs) , primarily LPCAT1 and LPCAT2. These enzymes transfer an acetyl group from acetyl-CoA to the sn-2 position of Lyso-PAF, forming the biologically active PAF.
-
Deacetylation of PAF to Lyso-PAF: The reverse reaction, the inactivation of PAF, is carried out by PAF acetylhydrolases (PAF-AHs) . These enzymes hydrolyze the acetyl group from PAF, regenerating the inactive Lyso-PAF.
Quantitative Comparison of Lyso-PAF Metabolizing Enzymes
Direct comparative studies on the kinetic parameters of Lyso-PAF metabolizing enzymes across different species are limited. The following tables summarize the available quantitative data for key enzymes in humans and mice. Data for rats are notably sparse in the current literature.
Table 1: Kinetic Parameters of Lyso-PAF Acetyltransferases (LPCATs)
| Enzyme | Species | Substrate | Apparent Km (μM) | Source |
| LPCAT1 | Murine | Acetyl-CoA | 82.4 - 128.2 | [1] |
| Lyso-PAF | 7.9 - 18.4 | [1] | ||
| LPCAT2 | Human | Acetyl-CoA | Not explicitly stated, but TSI-01 competitively inhibited with acetyl-CoA | [2] |
| Lyso-PAF | Unchanged by inhibitor | [2] | ||
| Mouse | Acetyl-CoA | Not explicitly stated | ||
| Lyso-PAF | Not explicitly stated |
Note: A direct comparison of Km values between human and mouse LPCAT2 is not available in the reviewed literature.
Table 2: Activity of PAF Acetylhydrolase (PAF-AH)
| Species | Tissue/Fluid | Enzyme Activity | Source |
| Human | Uterus (nonpregnant) | Higher PAF-AH isoform I expression compared to pregnant uterus | [3] |
| Uterus (pregnant) | Significantly lower PAF-AH isoform I expression and activity | [3] | |
| Myoma | Significantly higher PAF-AH isoform I expression and activity | [3] | |
| Rat | Plasma | Upregulated by PAF administration | [4] |
| Intestine | Upregulated by PAF administration | [4] | |
| Uterus (late pregnancy) | Significantly decreased PAF-AH activity | [5] | |
| Placenta (late pregnancy) | Significantly increased PAF-AH activity | [5] |
Note: This table highlights the regulation of PAF-AH activity under different physiological conditions rather than providing baseline kinetic comparisons between species due to a lack of available data.
Comparative Expression of Lyso-PAF Metabolizing Enzymes
The tissue-specific expression of LPCAT and PAF-AH isoforms provides insights into the potential sites of Lyso-PAF metabolism and its regulation.
Table 3: Tissue Distribution of LPCAT1 and LPCAT2
| Enzyme | Species | Predominant Expression | Source |
| LPCAT1 | Human | Lung (type II alveolar cells), Red blood cells | [6] |
| Mouse | Lung | [2] | |
| LPCAT2 | Human | Resident macrophages, Casein-induced neutrophils | [6] |
| Mouse | Inflammatory cells (e.g., macrophages) | [2][7] |
Table 4: Distribution of PAF-AH Isoforms
| Isoform | Species | Predominant Location/Expression | Source |
| Plasma PAF-AH (Lp-PLA₂) | Human | Secreted by macrophages, associated with lipoproteins in plasma | [8] |
| Murine | Expressed in liver, kidney, intestine, and testis (predominantly in epithelial cells) | [9] | |
| Intracellular PAF-AH I | Human | Uterus | [3] |
| Intracellular PAF-AH II | Human | Uterus | [3] |
| Murine | Liver, kidney, intestine, testis (epithelial cells) | [9] |
Experimental Protocols
Quantification of Lyso-PAF and PAF by Mass Spectrometry
Objective: To accurately measure the endogenous levels of Lyso-PAF and PAF in biological samples.
Methodology:
-
Lipid Extraction:
-
Homogenize tissue or cells in a suitable solvent system, typically a chloroform/methanol mixture.
-
Add an internal standard (e.g., deuterated Lyso-PAF or PAF) to the sample prior to extraction for accurate quantification.
-
Perform a liquid-liquid extraction to separate the lipid phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Chromatographic Separation:
-
Reconstitute the lipid extract in an appropriate solvent.
-
Inject the sample into a liquid chromatography (LC) system coupled to a mass spectrometer (MS).
-
Use a suitable column (e.g., C18) to separate Lyso-PAF and PAF from other lipid species.
-
-
Mass Spectrometric Detection:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Monitor the specific precursor-to-product ion transitions for the endogenous lipids and the deuterated internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of Lyso-PAF and PAF.
-
Calculate the concentration of the analytes in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[2]
-
Lyso-PAF Acetyltransferase (LPCAT) Activity Assay
Objective: To measure the enzymatic activity of LPCAT1 and LPCAT2.
Methodology:
-
Preparation of Cell Lysates or Microsomes:
-
Homogenize cells or tissues in a suitable buffer.
-
Prepare microsomal fractions by differential centrifugation to enrich for LPCAT enzymes.[6]
-
-
Enzyme Reaction:
-
Incubate the cell lysate or microsomal fraction with Lyso-PAF (substrate) and acetyl-CoA (co-substrate) in a reaction buffer.
-
The reaction buffer typically contains Tris-HCl and may include CaCl₂ for LPCAT2 activity measurements.[2]
-
-
Termination of Reaction:
-
Stop the reaction by adding a solvent mixture such as chloroform/methanol.
-
-
Product Analysis:
-
Extract the lipids as described above.
-
Analyze the formation of PAF using thin-layer chromatography (TLC) or LC-MS/MS.[2]
-
-
Calculation of Activity:
-
Quantify the amount of PAF produced over time and normalize it to the protein concentration of the lysate or microsomes.
-
PAF Acetylhydrolase (PAF-AH) Activity Assay
Objective: To determine the activity of plasma and intracellular PAF-AH.
Methodology:
-
Sample Preparation:
-
Use plasma, serum, or tissue homogenates as the enzyme source.
-
-
Enzyme Reaction:
-
Incubate the sample with a labeled PAF substrate, such as [³H-acetyl]-PAF.
-
The reaction is typically carried out in a buffered solution at 37°C.
-
-
Separation of Product from Substrate:
-
After incubation, separate the radiolabeled acetate product from the unreacted [³H-acetyl]-PAF substrate. This can be achieved using various methods, including:
-
Dole extraction: Partitioning the unreacted substrate into an organic phase while the labeled acetate remains in the aqueous phase.
-
Column chromatography: Using a small column to retain the substrate while the product elutes.
-
-
-
Quantification:
-
Measure the radioactivity of the product fraction using a scintillation counter.
-
-
Calculation of Activity:
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor acetylhydrolase isoforms I and II in human uterus. Comparisons with pregnant uterus and myoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor (PAF) up-regulates plasma and tissue PAF-acetylhydrolase activity in the rat: effect of cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor (PAF) and PAF acetylhydrolase activity in rat uterus and placenta during the late stages of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lpcat2 lysophosphatidylcholine acyltransferase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of C18:1 Lyso-PAF: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of C18:1 Lyso-Platelet Activating Factor (Lyso-PAF), a bioactive lipid involved in various cellular signaling pathways. Adherence to these procedures is vital to mitigate potential hazards and ensure a safe laboratory environment.
Key Chemical and Physical Properties
Understanding the properties of C18:1 Lyso-PAF is the first step in determining the appropriate disposal method. While specific data for the C18:1 variant is not fully detailed in all public records, information for closely related Lyso-PAF compounds provides a strong basis for safe handling.
| Property | Data | Citation |
| Chemical Name | 1-O-(9Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine | [1][2] |
| Molecular Formula | C26H54NO6P (for the C18:1 variant, though C26H56NO6P is cited for C18:0) | [3] |
| Molecular Weight | Approximately 507.7 g/mol (based on C18:1 structure) | |
| Physical Form | Can be a lyophilized powder or in solution. | [3] |
| Solubility | Slightly soluble in chloroform (0.1-1 mg/mL). | [3] |
| Storage Temperature | -20°C | [4] |
Safety Information and Hazard Classification
The safety profile of C18:1 Lyso-PAF is extrapolated from data on similar Lyso-PAF compounds, such as C16 Lyso-PAF. It is imperative to handle this compound with care, assuming a conservative safety posture.
| Hazard Classification | Description | Citation |
| Signal Word | Danger | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H336 (May cause drowsiness or dizziness), H351 (Suspected of causing cancer), H361d (Suspected of damaging the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects). | [4] |
| Precautionary Statements | P201 (Obtain special instructions before use), P273 (Avoid release to the environment), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P304 + P340 + P311 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.), P308 + P313 (IF exposed or concerned: Get medical advice/attention). | [4] |
| Target Organs | Central nervous system, Liver, Kidney. | [4] |
| Storage Class | 6.1D - Non-combustible, acute toxic Cat. 3 / toxic hazardous materials or hazardous materials causing chronic effects. | [4] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended procedure for the proper disposal of C18:1 Lyso-PAF. This procedure is based on general best practices for chemical waste management and should be adapted to comply with local, state, and federal regulations.
1. Waste Identification and Segregation:
- Identify all waste streams containing C18:1 Lyso-PAF. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
- Segregate C18:1 Lyso-PAF waste from other laboratory waste streams at the point of generation. Do not mix with non-hazardous waste.
2. Container Selection and Labeling:
- Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally suitable.
- Clearly label the waste container with "Hazardous Waste," the full chemical name "C18:1 Lyso-PAF," and the relevant hazard symbols (e.g., toxic, health hazard).
3. Waste Accumulation:
- Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
- Keep the container closed except when adding waste.
- Do not overfill the container; allow for adequate headspace.
4. Neutralization/Deactivation (if applicable and safe):
- Currently, there are no established and verified protocols for the chemical neutralization of Lyso-PAF compounds for disposal purposes. Therefore, chemical deactivation is not recommended without specific guidance from a qualified chemist or your institution's Environmental Health and Safety (EHS) department.
5. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
- Provide the disposal contractor with the Safety Data Sheet (SDS) for C16 Lyso-PAF and any other available information on C18:1 Lyso-PAF to ensure proper handling and disposal. Incineration at a permitted hazardous waste facility is a common and effective disposal method for such organic compounds.[5]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of C18:1 Lyso-PAF.
Caption: Logical workflow for the safe disposal of C18:1 Lyso-PAF.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of C18:1 Lyso-PAF, contributing to a secure research environment and regulatory compliance. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.
References
Personal protective equipment for handling C18:1 Lyso PAF
Essential Safety and Handling Guide for C18:1 Lyso PAF
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides critical safety and logistical information for the handling and disposal of this compound (1-O-(9Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine), a bioactive lipid often supplied in a chloroform solution. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, particularly when dissolved in chloroform, presents multiple health hazards. Chloroform is a suspected carcinogen, can cause damage to organs through prolonged or repeated exposure, and is harmful if swallowed, inhaled, or absorbed through the skin.[1] The combined substance requires stringent safety measures.
Table 1: Personal Protective Equipment (PPE) for Handling this compound in Chloroform
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI/ISEA Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2] | To protect eyes from splashes of the chemical solution. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Viton® or Polyvinyl Alcohol (PVA) gloves are recommended.[3][4] Nitrile gloves offer very limited protection and should be avoided as chloroform can penetrate them in under 2.5 minutes.[1][3][4] Consider double gloving for added protection. | To prevent skin contact and absorption of chloroform. The recommended materials offer superior resistance to chloroform compared to standard laboratory gloves. |
| Body Protection | A flame-resistant or retardant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure.[4] Long pants and closed-toe shoes are mandatory.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All work with this compound in chloroform must be conducted in a certified chemical fume hood.[1][2] If engineering controls are not sufficient, a full-face respirator with appropriate cartridges may be necessary.[4] | To prevent inhalation of hazardous chloroform vapors. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound, from initial preparation to experimental use.
Preparation and Aliquoting
-
Work Area Setup: All procedures involving the handling of this compound in chloroform must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE): Before handling the material, don the appropriate PPE as detailed in Table 1.
-
Dissolving Lipids: If starting with a powdered form of this compound, dissolve it in chloroform within the fume hood.[5] Add the solvent carefully to the vial containing the lipid.
-
Aliquoting: If necessary, aliquot the chloroform-lipid solution into smaller, clearly labeled glass vials for storage. Use a solvent-rinsed glass syringe for accurate transfer.[5]
Experimental Use
-
Maintain Containment: Keep all containers with the chloroform solution tightly sealed when not in use.[1]
-
Transferring Solution: When transferring the solution for experimental use, do so carefully within the fume hood to avoid spills and aerosol generation.
-
Evaporation of Chloroform: If the experimental protocol requires the removal of chloroform, use a gentle stream of dry nitrogen or a vacuum evaporator (e.g., SpeedVac) within the fume hood.[6]
Spill and Emergency Procedures
-
Minor Spills (inside fume hood):
-
Use an appropriate chemical spill kit to absorb the spill.[2]
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Major Spills or Spills Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes using an eyewash station and seek medical attention.[1][2]
-
Inhalation: Move to fresh air immediately and seek medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste: All solutions containing this compound and chloroform must be collected as hazardous chemical waste.[7] Do not dispose of this waste down the drain.[8][9]
-
Solid Waste: Pipette tips, centrifuge tubes, gloves, and any other disposable materials contaminated with the this compound solution must be collected in a separate, clearly labeled, and sealable hazardous waste container.[9]
Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents (this compound and chloroform).
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[1] Ensure containers are kept tightly closed except when adding waste.
Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's EHS department or a certified hazardous waste disposal service.[8]
Workflow and Logical Relationships
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. umdearborn.edu [umdearborn.edu]
- 4. wcu.edu [wcu.edu]
- 5. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 6. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. laballey.com [laballey.com]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
